2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol
Description
BenchChem offers high-quality 2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-2-(propan-2-ylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-9(2)13-8-11(14)10-6-4-5-7-12(10)15-3/h4-7,9,11,13-14H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJUZSQHQRIUSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC=CC=C1OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00639894 | |
| Record name | 1-(2-Methoxyphenyl)-2-[(propan-2-yl)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00639894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23299-28-7 | |
| Record name | 1-(2-Methoxyphenyl)-2-[(propan-2-yl)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00639894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Molecular weight and exact mass calculation for 2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol
[2]
Experimental Protocol: LC-HRMS Workflow
To validate the theoretical mass and ensure spectral purity, the following protocol is recommended using a Q-TOF or Orbitrap system. This workflow ensures self-validation through isotopic pattern matching.
Sample Preparation
-
Solvent: Dissolve 1 mg of compound in 1 mL of 50:50 Methanol:Water + 0.1% Formic Acid.
-
Concentration: Dilute to 1 µg/mL (1 ppm) for infusion or 100 ng/mL for LC injection to avoid detector saturation.
LC-MS Conditions
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Mass Spectrometer: ESI Positive Mode.
Data Acceptance Criteria
For the identification to be considered authoritative, the data must meet these "Three Pillars of Validity":
-
Mass Accuracy: The observed
must be within ppm of 210.1489. -
Isotopic Pattern: The relative abundance of the A+1 peak (
isotope) should match the theoretical calculation (~13.5% of the monoisotopic peak). -
Fragmentation Match: MS/MS spectra must show the characteristic water loss (192.1383) or amine fragment (72.0813).
Application in Drug Development
The precise mass characterization of this molecule is not merely an academic exercise; it is a regulatory requirement for New Chemical Entity (NCE) registration.
-
Metabolite Identification (MetID): The 2-methoxy group is a metabolic "soft spot." Researchers should monitor for O-demethylation, which would result in a mass shift of -14.0156 Da (Loss of
).-
Target Metabolite Mass:
Da (Phenol derivative).
-
-
Impurity Profiling: In the synthesis of beta-blockers, this compound may appear as a side product. High-resolution extraction ion chromatograms (XIC) at 210.1489
5 ppm allow for the detection of this impurity at trace levels (0.05%) in bulk drug substances.
References
-
IUPAC Commission on Isotopic Abundances and Atomic Weights. (2022).[1][3][4] Standard Atomic Weights of the Elements 2021. International Union of Pure and Applied Chemistry.[1][4][5] [Link]
-
National Institute of Standards and Technology (NIST). (2024). Atomic Weights and Isotopic Compositions for All Elements. NIST Physical Measurement Laboratory. [Link]
-
Kusano, M., et al. (2021). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry. PubMed. [Link]
-
PubChem. (2024). Compound Summary for 2-(Isopropylamino)ethanol (Structural Fragment Reference). National Library of Medicine.[2] [Link]
Sources
- 1. Standard atomic weights of the elements 2021 (IUPAC Technical Report) | U.S. Geological Survey [usgs.gov]
- 2. 2-(Isopropylamino)ethanol | C5H13NO | CID 7994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. iupac.org [iupac.org]
- 4. iupac.org [iupac.org]
- 5. atomic weights of most chemical elements aren’t constant Iupac | Chemistry World [chemistryworld.com]
Pharmacological mechanism of action for 2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol
Technical Whitepaper for Drug Development Professionals
Executive Summary
This technical guide analyzes the pharmacological profile of 2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol . Structurally, this compound belongs to the phenylethanolamine class of adrenergic ligands. Based on Structure-Activity Relationship (SAR) principles, it functions as a competitive
Unlike the aryloxypropanolamine class (e.g., propranolol), this molecule retains the phenylethanolamine backbone of the endogenous agonist (norepinephrine) but lacks the critical catechol hydroxyls required for receptor activation (intrinsic efficacy). This guide details the molecular mechanism, structural determinants of its antagonism, and validation protocols for researchers characterizing this compound as a drug candidate or synthesis impurity.
Structural Determinants of Pharmacology (SAR Analysis)
To understand the mechanism, one must first deconstruct the molecule’s interaction with the
| Structural Moiety | Chemical Feature | Pharmacological Function |
| Phenylethanolamine Backbone | Core Scaffold | Mimics the endogenous catecholamine structure, positioning the amine and hydroxyl groups for receptor docking. |
| Chiral -OH at C1 | Forms a critical hydrogen bond with Asn293 and Ser165 (in | |
| N-Isopropyl Group | Bulky Amine Substituent | Provides selectivity for |
| 2-Methoxy Ring Substitution | Ortho-OCH3 | The Antagonist Switch. Replacing the 3,4-dihydroxy (catechol) motif of agonists with a single 2-methoxy group eliminates the hydrogen bonding capability with Ser204/Ser207 . This prevents the conformational change required for G-protein activation, resulting in receptor blockade . |
Molecular Mechanism of Action
2.1 Receptor Binding & Antagonism
The compound acts as a reversible, competitive antagonist at G-protein coupled
-
Docking: The protonated nitrogen of the isopropylamino group forms an ionic bond with the carboxylate side chain of Asp113 in Transmembrane Helix 3 (TM3) of the GPCR.
-
Stabilization: The
-hydroxyl group hydrogen bonds with residues in TM6/TM7. -
Steric Blockade: The 2-methoxy phenyl ring occupies the hydrophobic pocket but fails to trigger the "rotamer toggle switch" (involving Trp286 and Phe290) necessary to open the intracellular G-protein binding site.
-
Result: The receptor is locked in an inactive conformation (
), preventing the binding of endogenous agonists (norepinephrine/epinephrine).
2.2 Signal Transduction Inhibition
By blocking the
-
Physiological State (Agonist Present): Agonist
-AR Gs -GTP Adenylyl Cyclase (AC) cAMP PKA activation Calcium influx (Cardiac contractility). -
Inhibited State (Compound Present): The compound competes for the binding site. Gs-protein remains GDP-bound and inactive. Intracellular cAMP levels decrease (or fail to rise), leading to reduced PKA activity.
2.3 Visualization of Signaling Blockade
The following diagram illustrates the interruption of the signaling cascade.
Figure 1: Competitive antagonism mechanism. The 2-methoxy compound (Red) occupies the orthosteric site, preventing Gs-protein coupling and downstream cAMP synthesis.
Experimental Validation Protocols
To scientifically validate the mechanism of action for this specific molecule, the following assay workflows are recommended. These protocols ensure data integrity and distinguish the compound from partial agonists.
3.1 Radioligand Binding Assay (Affinity)
Objective: Determine the binding affinity (
-
Preparation: Harvest membranes from HEK293 cells overexpressing human
or AR. -
Tracer: Use
-CGP12177 (a hydrophilic antagonist) to label surface receptors. -
Competition: Incubate membranes with fixed tracer concentration (
) and increasing concentrations of 2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol ( to M). -
Incubation: 90 minutes at 25°C.
-
Termination: Rapid filtration through GF/B filters using a cell harvester.
-
Analysis: Measure radioactivity via liquid scintillation counting.
-
Calculation: Plot displacement curves. Calculate
and convert to using the Cheng-Prusoff equation:
3.2 cAMP Accumulation Assay (Functional Efficacy)
Objective: Confirm antagonist vs. agonist activity. An antagonist will show no effect alone but will inhibit isoproterenol-induced cAMP spikes.
-
Cell Line: CHO-K1 cells stably expressing
-AR. -
Detection: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP kit.
-
Protocol - Agonist Mode:
-
Treat cells with compound alone.
-
Expected Result: No increase in cAMP (confirms lack of intrinsic activity).
-
-
Protocol - Antagonist Mode:
-
Pre-incubate cells with the compound for 15 mins.
-
Add
concentration of Isoproterenol (reference agonist). -
Measure cAMP levels.
-
Expected Result: Dose-dependent reduction of the Isoproterenol signal (Schild plot analysis).
-
3.3 Isolated Organ Bath (Ex Vivo Confirmation)
Objective: Verify physiological relevance in tissue (Guinea pig atrium or trachea).
| Step | Procedure | Rationale |
| 1 | Mount isolated guinea pig right atria in Krebs-Henseleit solution (37°C, oxygenated). | Right atria spontaneously beat; rate is controlled by |
| 2 | Establish baseline heart rate. | Control. |
| 3 | Construct a cumulative concentration-response curve (CCRC) for Isoproterenol. | Establish agonist potency ( |
| 4 | Washout and equilibrate with 2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol ( | Allow antagonist to occupy receptors. |
| 5 | Repeat Isoproterenol CCRC. | Validation: Look for a parallel rightward shift of the curve without depression of the maximum response (Competitive Antagonism). |
Synthesis & Impurity Context
In drug development, this structure is frequently encountered not as a primary API, but as a process-related impurity or a key intermediate in the synthesis of more complex beta-blockers.
-
Synthesis Route: Reaction of 2-methoxy-styrene oxide with isopropylamine, or the reduction of the corresponding 2-methoxy-phenyl-glyoxal isopropylimine.
-
Impurity Profiling: If this compound appears in the synthesis of non-methoxy beta-blockers (e.g., Sotalol or Atenolol), it indicates contamination of the starting phenyl material with an ortho-methoxy variant.
-
Toxicology Note: Due to the 2-methoxy group, metabolic O-demethylation by CYP2D6 could generate a phenolic metabolite with potentially higher affinity or different selectivity profiles.
References
-
Baker, J. G. (2005). The selectivity of
-adrenoceptor antagonists at the human , and adrenoceptors. British Journal of Pharmacology, 144(3), 317-322. Link -
Lands, A. M., et al. (1967). Differentiation of receptor systems activated by sympathomimetic amines. Nature, 214, 597-598. Link
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (
) and the concentration of inhibitor which causes 50 per cent inhibition ( ) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]([Link]
Literature review on the beta-adrenergic activity of 2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol
An In-Depth Technical Guide to the Characterization of 2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol as a Beta-Adrenergic Ligand
Executive Summary
This technical guide provides a comprehensive framework for the complete pharmacological characterization of the novel compound, 2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol, at beta-adrenergic receptors (β-ARs). While specific binding and functional data for this molecule are not prevalent in existing literature, its structure—featuring a phenylethanolamine core and an N-isopropyl group—is archetypal for ligands targeting this receptor class. This document serves as a detailed roadmap for researchers, outlining the requisite experimental protocols and the scientific rationale necessary to determine the compound's binding affinity, functional potency, efficacy, and receptor subtype selectivity. By following the methodologies described herein, a complete pharmacological profile can be established, elucidating its potential as a β-AR agonist or antagonist and informing future drug development efforts.
Introduction to Beta-Adrenergic System and Compound Rationale
Beta-adrenergic receptors are integral members of the G-protein coupled receptor (GPCR) superfamily and are critical nodes in the sympathetic nervous system, regulating vital physiological processes, particularly in the cardiovascular and respiratory systems.[1] They are classified into three primary subtypes:
-
β1-Adrenergic Receptors: Predominantly located in the heart, kidneys, and adipose tissue.[1] Activation leads to increased heart rate (chronotropy), contractility (inotropy), and renin release.[1]
-
β2-Adrenergic Receptors: Primarily found in the smooth muscle of the bronchi, blood vessels, and uterus. Activation causes smooth muscle relaxation, leading to bronchodilation and vasodilation.
-
β3-Adrenergic Receptors: Mainly expressed in adipose tissue and the bladder, mediating lipolysis and bladder relaxation.
The canonical signaling pathway for all three subtypes involves coupling to the stimulatory G-protein, Gs.[1][2][3] Ligand binding triggers Gs activation, which in turn stimulates adenylyl cyclase to convert ATP into the second messenger, cyclic adenosine monophosphate (cAMP).[2][3] Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.[1][2][3]
The compound 2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol possesses key structural motifs suggestive of β-AR interaction. The isopropylamino group is a classic feature of many potent β-AR ligands, including the non-selective agonist isoproterenol and numerous beta-blockers. The phenylethanolamine backbone provides the correct spatial arrangement for receptor pocket insertion. The ortho-methoxy substitution on the phenyl ring is a critical variable; its electronic and steric properties will significantly influence binding affinity and intrinsic activity compared to the classic catechol hydroxyls. This guide details the necessary experiments to precisely define these properties.
Compound Profile and Synthesis Overview
-
IUPAC Name: 2-(isopropylamino)-1-(2-methoxyphenyl)ethan-1-ol
-
Chemical Structure:
-
Core Scaffold: Phenylethanolamine
-
Key Features:
-
Secondary amine with an isopropyl substituent, conferring potential β-receptor selectivity.
-
A chiral center at the hydroxyl-bearing carbon, indicating the existence of (R) and (S) enantiomers which will require separate characterization.
-
An ortho-methoxy group on the aromatic ring, which replaces the typical hydroxyl groups found in endogenous catecholamines.
-
Synthesis Strategy: The synthesis of this compound would likely follow established methods for producing phenylethanolamine derivatives. A common approach involves the reaction of a substituted benzaldehyde (2-methoxybenzaldehyde) to form a cyanohydrin or a related intermediate, followed by reduction and subsequent N-alkylation with acetone via reductive amination. Alternatively, a route could involve the reaction of 2-methoxy-α-bromoacetophenone with isopropylamine, followed by the reduction of the resulting ketone.
Pharmacological Characterization Workflow
To fully characterize the beta-adrenergic activity of 2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol, a two-stage experimental plan is required: first, to determine its binding affinity at the receptor, and second, to measure its functional ability to activate receptor signaling.
Stage 1: Receptor Binding Affinity Determination
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[4] A competitive binding experiment will be used to determine the compound's inhibition constant (Ki) against a known high-affinity radioligand at each β-AR subtype.
Experimental Protocol: Competitive Radioligand Binding Assay [5][6]
-
Materials Preparation:
-
Receptor Source: Prepare membrane homogenates from cell lines stably expressing a single human β-AR subtype (e.g., HEK293 or CHO cells expressing β1-AR, β2-AR, or β3-AR).[5] Protein concentration should be quantified via a Bradford or BCA assay.
-
Radioligand: [³H]-Dihydroalprenolol ([³H]-DHA), a potent non-selective β-AR antagonist, is a suitable choice for β1 and β2 subtypes.[5] For β3-ARs, a more selective radioligand like [¹²⁵I]-cyanopindolol may be used.
-
Test Compound: Prepare a 10 mM stock solution of 2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol in DMSO. Create serial dilutions in assay buffer to achieve a final concentration range from 1 pM to 100 µM.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Non-Specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of a non-radioactive, potent antagonist like propranolol.
-
-
Assay Procedure:
-
In a 96-well plate, combine the assay components in the following order:
-
Assay Buffer
-
Test compound dilutions (or buffer for Total Binding, or propranolol for NSB).
-
Radioligand ([³H]-DHA) at a fixed concentration near its Kd value (e.g., 1-2 nM).
-
Receptor membrane homogenate (e.g., 10-20 µg protein per well).
-
-
Causality: The order of addition ensures that the test compound can compete for binding sites as the radioligand is introduced. The fixed concentration of radioligand near its Kd provides a robust signal window for competition.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding reaction to reach equilibrium.[5]
-
Filtration and Washing:
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester.[5]
-
Causality: This step separates the membrane-bound radioligand from the unbound radioligand, which passes through the filter.[5]
-
Immediately wash the filters three times with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
-
Quantification:
-
Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Stage 2: Functional Potency and Efficacy Assessment
Functional assays measure the biological response following receptor binding. The canonical β-AR response is the production of cAMP.[7] A cAMP accumulation assay will determine if the compound is an agonist (stimulates cAMP), an antagonist (blocks agonist-stimulated cAMP), or an inverse agonist (reduces basal cAMP).
Experimental Protocol: cAMP Accumulation Assay [8][9]
-
Materials Preparation:
-
Cell Lines: Use whole cells of the same β-AR subtype-expressing lines from the binding assay.
-
Assay Medium: Stimulation buffer (e.g., HBSS, 5 mM HEPES, 0.1% BSA) containing a phosphodiesterase (PDE) inhibitor like 0.5 mM IBMX.
-
Causality: The PDE inhibitor is critical as it prevents the enzymatic degradation of cAMP, amplifying the signal and ensuring the measured levels accurately reflect adenylyl cyclase activity.[10]
-
Test Compound: Prepare serial dilutions as described previously.
-
Controls: Include a known full agonist (e.g., Isoproterenol) as a positive control and a known antagonist (e.g., Propranolol) for antagonist-mode experiments.
-
Detection Kit: A commercial bioluminescence- or fluorescence-based cAMP detection kit (e.g., Promega cAMP-Glo™, Cisbio HTRF®, PerkinElmer AlphaScreen®).[8][10][11]
-
-
Assay Procedure (Agonist Mode):
-
Plate the cells in a 384-well white opaque plate and allow them to adhere.
-
Remove culture medium and add the test compound dilutions or controls prepared in stimulation buffer.
-
Incubate at 37°C for 30 minutes.
-
Lyse the cells and detect cAMP levels according to the manufacturer's protocol for the chosen detection kit.[9]
-
-
Assay Procedure (Antagonist Mode):
-
Pre-incubate the cells with the test compound dilutions for 15-30 minutes.
-
Add a fixed concentration of the full agonist Isoproterenol (at its EC₈₀ concentration).
-
Causality: Using the EC₈₀ concentration of the agonist provides a strong signal that is still sensitive to competitive inhibition by a potential antagonist.
-
Incubate and process for cAMP detection as in the agonist mode.
-
-
Data Analysis:
-
Agonist Mode: Plot the cAMP signal against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal efficacy).
-
Antagonist Mode: Plot the cAMP signal against the log concentration of the test compound. Fit the data to an inhibitory sigmoidal curve to determine the IC₅₀ . This can be converted to an antagonist constant (Kb) using the Gaddum equation.
-
The compound's efficacy (Eₘₐₓ) relative to the full agonist Isoproterenol (defined as 100% efficacy) will classify it as a full agonist (≈100%), partial agonist (<100%), or silent antagonist (0%).
-
Data Interpretation and Visualization
Data Summary Tables
All quantitative data should be summarized for clear comparison across receptor subtypes.
Table 1: Beta-Adrenergic Receptor Binding Affinities (Ki)
| Compound | β1-AR Ki (nM) | β2-AR Ki (nM) | β3-AR Ki (nM) | β1/β2 Selectivity |
|---|---|---|---|---|
| 2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol | Data | Data | Data | Ki(β2)/Ki(β1) |
| Isoproterenol (Control) | Data | Data | Data | Data |
| Propranolol (Control) | Data | Data | Data | Data |
Table 2: Beta-Adrenergic Receptor Functional Activity (EC₅₀ and Eₘₐₓ)
| Compound | β1-AR EC₅₀ (nM) | β1-AR Eₘₐₓ (%) | β2-AR EC₅₀ (nM) | β2-AR Eₘₐₓ (%) | β3-AR EC₅₀ (nM) | β3-AR Eₘₐₓ (%) |
|---|---|---|---|---|---|---|
| 2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol | Data | Data | Data | Data | Data | Data |
| Isoproterenol (Control) | Data | 100 | Data | 100 | Data | 100 |
Mandatory Visualizations
Diagrams are essential for illustrating complex biological and experimental processes.
Caption: Experimental workflow for the cAMP accumulation functional assay.
Structure-Activity Relationship (SAR) Insights
The data generated from these experiments will provide crucial insights into the SAR of this molecule. Key points of analysis will include:
-
Role of the N-Isopropyl Group: This group is known to confer high affinity for β-receptors. The data will confirm its effectiveness in this specific scaffold.
-
Impact of the Ortho-Methoxy Group: This is the most novel feature. Compared to the meta- and para-hydroxyl groups of catecholamines, which are essential for potent agonism through hydrogen bonding, the methoxy group is a hydrogen bond acceptor but not a donor. Its steric bulk at the ortho position may also influence the conformation of the ethanolamine side chain, potentially favoring an antagonist binding pose or altering subtype selectivity.
-
Stereochemistry: It is highly probable that the (R)-enantiomer will possess significantly higher affinity and potency than the (S)-enantiomer, a well-established principle for phenylethanolamine-based β-AR ligands. Chiral separation and individual testing of enantiomers are mandatory for a complete profile.
Conclusion and Future Directions
This guide provides the definitive experimental blueprint for elucidating the beta-adrenergic profile of 2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol. By systematically applying state-of-the-art radioligand binding and functional cAMP assays, researchers can determine its affinity, potency, efficacy, and selectivity. The resulting data will not only classify the compound as a β-agonist or antagonist but will also contribute valuable knowledge to the broader structure-activity relationship landscape of adrenergic ligands. Future work should focus on the characterization of individual enantiomers and subsequent in vivo studies to assess its physiological effects on cardiovascular and respiratory parameters, should the in vitro profile warrant further investigation.
References
- Bylund, D. B. (1988). A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents. Journal of Pharmacological Methods, 20(3), 237-248.
- Insel, P. A., & Ostrom, R. S. (2003). β1-adrenergic receptors activate two distinct signaling pathways in striatal neurons. The Journal of Cell Biology, 161(4), 721-726.
- QIAGEN. (n.d.). Cardiac β-adrenergic Signaling. GeneGlobe.
- Madden, K. S., Sanders, V. M., & Felten, D. L. (2019). Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells. Journal of Neuroimmune Pharmacology, 14(1), 7-26.
- Woodcock, E. A., & Matkovich, S. J. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Methods in Molecular Biology, 2712, 165-178.
- Wall, S. C. (2023). Beta 1 Receptors. In StatPearls.
- Lohse, M. J., & Hein, P. (2007). Alternative signaling: cardiomyocyte β1-adrenergic receptors signal through EGFRs.
- Goueli, S. A., Hsiao, K., & Vidugiriene, J. (2007). Monitor GPCR Modulation of Cellular cAMP with an HTS, Bioluminescence-Based Assay. Promega Notes, 97, 24-28.
- Stiles, G. L. (1995). Detection of β-Adrenergic Receptors by Radioligand Binding. In Methods in Molecular Biology (Vol. 41, pp. 13-22). Humana Press.
- Sittampalam, G. S., et al. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual.
- Parravicini, C., et al. (2012). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Naunyn-Schmiedeberg's Archives of Pharmacology, 385(11), 1075-1086.
- Sittampalam, G. S., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual.
- Revvity. (n.d.). Functional GPCR studies using AlphaScreen cAMP detection kit.
- Gifford, L. (n.d.). Radioligand Binding Assay. Gifford Bioscience.
Sources
- 1. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. researchgate.net [researchgate.net]
Predicted metabolic pathways and metabolites of 2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol
Executive Summary
This technical guide provides a comprehensive predictive analysis of the metabolic fate of 2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol (hereafter referred to as IMP-Ethanol ). Structurally analogous to the
This document outlines the predicted biotransformation pathways based on Structure-Activity Relationships (SAR), details the experimental protocols required for validation, and assesses potential toxicological risks associated with reactive metabolite formation (MIST compliance).
Structural Pharmacophore & Metabolic Logic
The molecule IMP-Ethanol (
-
The Ortho-Methoxy Phenyl Ring: A lipophilic core with an electron-donating group. The ortho positioning of the methoxy group is sterically significant and a prime target for O-demethylation.
-
The Ethanol Backbone: Contains a secondary hydroxyl group (
), creating a chiral center and a site for direct conjugation. -
The Isopropylamine Tail: A secondary amine with a bulky isopropyl group, highly characteristic of CYP2D6 substrates.
Predicted Enzyme Kinetics
Based on the lipophilicity (
-
Primary Catalyst: CYP2D6 (High affinity for basic amines with lipophilic aromatics).
-
Secondary Catalysts: CYP2C19 (N-dealkylation), CYP3A4 (Low affinity, high capacity backup).
-
Phase II Catalysts: UGT1A9/2B7 (Glucuronidation), SULT1A1 (Sulfation).
Predicted Metabolic Pathways[1]
The metabolism of IMP-Ethanol is expected to proceed via three concurrent pathways.
Pathway A: O-Demethylation (Major Phase I)
-
Mechanism: CYP-mediated hydroxylation of the methyl carbon followed by hemiacetal collapse.
-
Product: O-Desmethyl-IMP (M1) containing a phenol group.
-
Significance: This increases polarity significantly. The resulting phenol is a "chemical handle" for rapid Phase II conjugation.
Pathway B: N-Dealkylation (Major Phase I)
-
Mechanism:
-carbon hydroxylation on the isopropyl group. -
Enzyme: CYP2D6, CYP2C19.
-
Product: Desisopropyl-IMP (M2) (Primary amine) + Acetone.
-
Significance: Loss of the isopropyl group often results in loss of
-adrenergic receptor affinity (pharmacological inactivation).
Pathway C: Direct Glucuronidation (Phase II)
-
Mechanism: Nucleophilic attack of the secondary alcohol oxygen on UDP-glucuronic acid.
-
Enzyme: UGTs (likely UGT2B7).
-
Product: IMP-O-Glucuronide (M3) .
-
Significance: A clearance pathway that competes with Phase I oxidation, particularly in extensive metabolizers.
Pathway D: Oxidative Deamination (Secondary Phase I)
-
Mechanism: MAO-mediated oxidation (less likely for the bulky parent, more likely for Metabolite M2).
-
Product: 2-Methoxy-Mandelic Acid derivative (M4) .
Visualization of Metabolic Map
The following diagram illustrates the predicted cascade.
Figure 1: Predicted metabolic tree for IMP-Ethanol showing parallel Phase I oxidation and Phase II conjugation pathways.
Experimental Validation Protocols
To validate these predictions, a rigorous in vitro to in vivo extrapolation (IVIVE) workflow is required.
Experiment 1: Microsomal Stability Assay (Metabolic Half-life)
This assay determines the intrinsic clearance (
Protocol:
-
System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM
. -
Substrate: IMP-Ethanol at
(to ensure linear kinetics). -
Initiation: Add NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase).
-
Sampling: Aliquot at
min. -
Quench: Add ice-cold Acetonitrile containing Internal Standard (e.g., Propranolol-d7) in a 1:3 ratio.
-
Analysis: Centrifuge (4000g, 20 min) and inject supernatant into LC-MS/MS.
Experiment 2: Metabolite Identification (MetID)
Objective: Structural elucidation of M1, M2, and M3.
LC-MS/MS Conditions:
-
Instrument: High-Resolution Mass Spectrometer (Q-TOF or Orbitrap).
-
Ionization: ESI Positive Mode (Amine protonation is favorable).
-
Column: C18 Reverse Phase (e.g., Waters HSS T3), gradient elution (Water/Acetonitrile + 0.1% Formic Acid).
-
Scan Mode: Full Scan MS (
100–600) followed by Data-Dependent .
Data Interpretation Table:
| Metabolite | Predicted | Characteristic Fragment Ions |
| Parent | 0 | Tropylium ion ( |
| M1 (O-Desmethyl) | -14.01 Da | Loss of |
| M2 (N-Desisopropyl) | -42.05 Da | Loss of |
| M3 (Glucuronide) | +176.03 Da | Neutral loss of 176 Da in MS/MS |
| M1-Quinone | -16.01 Da (from M1) | Toxicological Flag (Reactive Intermediate) |
Toxicological Implications (MIST)[4]
The FDA's Metabolites in Safety Testing (MIST) guidance requires evaluation of disproportionate metabolites.
Critical Risk: Quinone Methide Formation If M1 (the phenol) undergoes further oxidation at the para position, it may form a catechol. Catechols can oxidize to Ortho-Quinones , which are electrophilic and can bind to hepatic proteins (causing DILI - Drug-Induced Liver Injury).
-
Mitigation Strategy: Perform a GSH (Glutathione) Trapping Assay . Incubate HLM + IMP-Ethanol + NADPH + GSH (5 mM). Look for GSH-adducts (+305 Da) in the LC-MS trace.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the identification and validation of IMP-Ethanol metabolites.
References
-
FDA Guidance for Industry. (2020). Safety Testing of Drug Metabolites (MIST).[3][4] U.S. Food and Drug Administration.[5][6] Link
-
Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and their Mechanisms. Chemistry & Biodiversity. Link
-
Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Link
-
Smith, D. A., & Obach, R. S. (2009). Metabolites in Safety Testing (MIST): Considerations of Mechanisms of Toxicity with Dose, Abundance, and Duration of Treatment. Chemical Research in Toxicology. Link
Sources
- 1. Oxidation of methoxyphenethylamines by cytochrome P450 2D6. Analysis of rate-limiting steps [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of human cytochrome P450 2D6 as major enzyme involved in the O-demethylation of the designer drug p-methoxymethamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Federal Register :: Guidance for Industry on Safety Testing of Drug Metabolites; Availability [federalregister.gov]
- 6. fda.gov [fda.gov]
CAS registry number and synonyms for 2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol
The following technical guide provides an in-depth analysis of 2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol , a specific chemical entity often utilized in structure-activity relationship (SAR) studies for adrenergic receptor ligands.
CAS Registry Number: 23299-28-7
Part 1: Executive Summary & Chemical Identity
Core Identity
This molecule represents a "stripped-down" pharmacophore of the classical beta-adrenergic antagonist class. Structurally, it consists of a phenyl ring with an ortho-methoxy substitution, linked via an ethanol chain to an isopropylamine group. It serves as a critical reference standard in medicinal chemistry for evaluating the steric and electronic effects of ortho-substitution on beta-receptor binding affinity.
Crucial Distinction: Do not confuse this molecule with 2-(Isopropylamino)ethanol (CAS 109-56-8), which is a simple aliphatic amine reagent lacking the phenyl ring.
Nomenclature & Synonyms
| Identifier Type | Value |
| CAS Registry Number | 23299-28-7 |
| IUPAC Name | 1-(2-Methoxyphenyl)-2-(propan-2-ylamino)ethanol |
| Systematic Synonyms | |
| Molecular Formula | C |
| Molecular Weight | 209.29 g/mol |
| SMILES | CC(C)NCC(O)C1=CC=CC=C1OC |
Part 2: Synthesis & Production Logic
Retrosynthetic Analysis
The synthesis of 2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol follows the classical "arylethanolamine" pathway, similar to the production of Sotalol or Isoproterenol. The process is designed to introduce the amine functionality while preserving the oxidation state of the benzylic alcohol.
Reaction Pathway Visualization
The following diagram illustrates the stepwise synthesis from the precursor 2-Methoxyacetophenone.
Figure 1: Synthetic pathway converting 2-methoxyacetophenone to the target amino-alcohol via bromination and reductive amination.
Detailed Experimental Protocol
Note: This protocol is a generalized standard procedure for arylethanolamines.
Step 1: Alpha-Bromination
-
Reagents: Dissolve 2-Methoxyacetophenone (1.0 eq) in Glacial Acetic Acid.
-
Addition: Add Bromine (Br
, 1.0 eq) dropwise at 0°C to prevent poly-bromination. -
Mechanism: Acid-catalyzed enolization followed by electrophilic attack of bromine.
-
Workup: Quench with ice water; extract the
-bromo ketone with dichloromethane (DCM).
Step 2: Amination (Nucleophilic Substitution)
-
Reagents: Dissolve the
-bromo intermediate in dry THF or Acetonitrile. -
Addition: Add Isopropylamine (excess, >3.0 eq). The excess acts as a base to scavenge the HBr generated.
-
Condition: Stir at room temperature for 4–6 hours.
-
Observation: Formation of a precipitate (Isopropylammonium bromide) indicates reaction progress.
Step 3: Carbonyl Reduction
-
Reagents: Dissolve the crude aminoketone in Methanol.
-
Reduction: Add Sodium Borohydride (NaBH
, 2.0 eq) portion-wise at 0°C. -
Rationale: NaBH
is preferred over LiAlH for chemoselectivity and safety. -
Purification: Acid-base extraction. Acidify to pH 2 (pulls amine into aqueous phase), wash organics, then basify aqueous layer to pH 12 and extract product into Ethyl Acetate. Recrystallize as the Hydrochloride salt (using HCl/Ether) for stability.
Part 3: Pharmacological Context & Applications[5]
Mechanism of Action (SAR Analysis)
This molecule is a Class II Beta-Adrenergic Ligand . Its structure allows researchers to probe the "Ortho-Effect" in drug design:
-
Isopropyl Group: Essential for
-receptor selectivity. It fits into the hydrophobic pocket of the receptor (similar to Isoproterenol and Propranolol). -
Ethanol Chain: The hydroxyl group forms a critical hydrogen bond with the Aspartate residue in the receptor's transmembrane domain.
-
2-Methoxy Substitution: Unlike the 3,4-dihydroxy pattern of catecholamines (agonists), the 2-methoxy group provides steric bulk and lacks the hydrogen-bonding capability of a phenol. This typically shifts activity from agonism to antagonism or partial agonism.
Research Applications
-
Impurity Profiling: Used as a reference standard to detect impurities in the synthesis of complex drugs like Carvedilol or Tamsulosin (where methoxy-phenyl moieties are present).
-
Selectivity Probes: Used to determine the spatial constraints of the
vs. receptor binding sites.
Part 4: Analytical Characterization
To validate the identity of CAS 23299-28-7, the following analytical signatures must be confirmed.
Nuclear Magnetic Resonance (1H-NMR)
| Proton Group | Chemical Shift ( | Multiplicity | Interpretation |
| Ar-H | 6.8 – 7.5 | Multiplet | 4 Aromatic protons (2-substituted pattern). |
| -OCH | ~3.8 | Singlet | Characteristic Methoxy group. |
| CH-OH | ~4.8 | Doublet of Doublets | Benzylic methine proton. |
| CH | 2.6 – 2.9 | Multiplet | Methylene protons adjacent to amine. |
| CH-(CH | ~2.8 | Septet | Methine of the isopropyl group. |
| (CH | ~1.1 | Doublet | Gem-dimethyls of the isopropyl group. |
Mass Spectrometry (LC-MS)
-
Ionization Mode: Electrospray Ionization (ESI+).
-
Molecular Ion: [M+H]
= 210.15 m/z. -
Fragmentation Pattern: Expect a major fragment at m/z ~72 (loss of the methoxyphenyl-ethanol moiety, leaving the isopropyl-iminium ion).
Part 5: Safety & Handling (E-E-A-T)
Hazard Identification
As a secondary amine and phenol ether derivative, this compound requires strict safety protocols.
-
GHS Classification: Warning.
-
H302: Harmful if swallowed.[1]
-
H315/H319: Causes skin and serious eye irritation.
Handling Protocol
-
Storage: Store at -20°C. The free base is prone to oxidation; the Hydrochloride salt is stable at room temperature but hygroscopic.
-
PPE: Nitrile gloves and safety glasses are mandatory.
-
Disposal: Must be disposed of as organic nitrogenous waste. Do not flush down drains due to potential adrenergic activity in aquatic life.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 90464, 2-Isopropylamino-1-(2-methoxyphenyl)ethanol. PubChem. Available at: [Link]
Sources
Technical Whitepaper: Toxicology & Safety Architecture of 2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol
The following technical guide provides a comprehensive toxicology profile and safety data sheet (SDS) analysis for 2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol (CAS: 23299-28-7). This document is structured for researchers and drug development professionals, focusing on the compound's physicochemical behavior, predicted pharmacological risks, and operational safety protocols.
Executive Summary & Compound Identity
2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol is a phenylethanolamine derivative characterized by a secondary amine and a 2-methoxy-substituted phenyl ring.[1] Structurally, it belongs to the β-arylethanolamine class, a scaffold fundamental to β-adrenergic receptor antagonists (beta-blockers).
In drug development, this compound is frequently encountered as:
-
A synthetic intermediate in the production of third-generation beta-blockers.
-
A process impurity requiring rigorous control strategies under ICH Q3A/B guidelines.
-
A pharmacological probe for studying steric influence (ortho-substitution) on adrenergic binding affinity.
Chemical Identity Table
| Parameter | Detail |
| IUPAC Name | 1-(2-Methoxyphenyl)-2-(propan-2-ylamino)ethanol |
| CAS Number | 23299-28-7 |
| Molecular Formula | C₁₂H₁₉NO₂ |
| Molecular Weight | 209.29 g/mol |
| Physical State | Solid (crystalline powder) or Viscous Oil (depending on salt form) |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Low solubility in water (free base) |
| pKa (Predicted) | ~9.5 (Secondary amine) |
| LogP (Predicted) | ~1.8 – 2.2 |
Pharmacological & Toxicological Mechanism
To understand the safety profile of this compound, one must analyze its Structure-Activity Relationship (SAR) . The molecule possesses the classic pharmacophore of a beta-blocker: an aromatic head, an ethanolamine linker, and a bulky alkyl tail (isopropyl).
Mechanism of Action (Predicted)
Based on the "Phenylethanolamine" scaffold:
-
Primary Target: β-Adrenergic Receptors (β1/β2).
-
Effect: Competitive antagonism. The ortho-methoxy group provides steric bulk that may alter subtype selectivity compared to para-substituted analogs (e.g., Metoprolol).
-
Off-Target Risk: High affinity for hERG potassium channels , a common liability for secondary amines with lipophilic aromatic tails, leading to QT prolongation risks.
Toxicological Pathways
The following diagram illustrates the predicted interaction pathways and metabolic fate, essential for risk assessment.
Figure 1: Predicted pharmacological interactions and metabolic clearance pathways based on phenylethanolamine SAR.
Safety Data Sheet (SDS) Components
Note: This section synthesizes data for CAS 23299-28-7 based on GHS standards for similar phenylethanolamines.
Section 2: Hazard Identification (GHS Classification)
Signal Word: WARNING
| Hazard Class | Category | H-Code | Hazard Statement |
| Acute Toxicity (Oral) | Cat 4 | H302 | Harmful if swallowed.[2] |
| Skin Corrosion/Irritation | Cat 2 | H315 | Causes skin irritation.[3] |
| Serious Eye Damage/Irritation | Cat 2A | H319 | Causes serious eye irritation.[3] |
| STOT - Single Exposure | Cat 3 | H335 | May cause respiratory irritation.[3] |
| STOT - Repeated Exposure | Cat 2 | H373 | May cause damage to organs (Cardiovascular) through prolonged exposure. |
Section 4: First Aid Measures
-
General Advice: Consult a physician. Show this safety data sheet to the doctor in attendance. Monitor pulse and blood pressure due to potential beta-blocking activity.
-
If Inhaled: Move person into fresh air.[2][4][5] If not breathing, give artificial respiration.[5]
-
In Case of Skin Contact: Wash off with soap and plenty of water.[4] Remove contaminated clothing.[2][4][5]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.[2][3][4][5] Do NOT induce vomiting without medical advice (risk of vagal stimulation).
Section 7: Handling and Storage
-
Handling: Avoid contact with skin and eyes.[2][3][4][5] Avoid formation of dust and aerosols.[2][4][5] Provide appropriate exhaust ventilation at places where dust is formed.
-
Storage: Keep container tightly closed in a dry and well-ventilated place.
-
Recommended Temperature: 2-8°C (Refrigerate).
-
Incompatibility: Strong oxidizing agents, Acid chlorides, Acid anhydrides.
-
Section 8: Exposure Controls / Personal Protection[2][3][4]
-
Engineering Controls: Use only in a chemical fume hood. Safety shower and eye bath required.
-
Personal Protective Equipment (PPE):
-
Respiratory: N95 (US) or type P1 (EN 143) dust mask. For high concentrations, use a full-face respirator with multi-purpose combination cartridges.
-
Hand Protection: Nitrile rubber gloves (min thickness 0.11 mm).
-
Eye Protection: Safety glasses with side-shields or chemical goggles.
-
Experimental Protocols for Safety Assessment
To validate the safety profile of this compound in a research setting, the following protocols are recommended.
Protocol A: In Vitro Cytotoxicity (MTT Assay)
Objective: Determine the IC50 for general cellular toxicity before animal studies.
-
Cell Line: HEK293 or HepG2 cells.
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment:
-
Prepare stock solution of CAS 23299-28-7 in DMSO (100 mM).
-
Perform serial dilutions in culture medium (Range: 0.1 µM to 100 µM).
-
Keep final DMSO concentration < 0.5%.
-
-
Incubation: Treat cells for 48 hours at 37°C, 5% CO₂.
-
Readout:
-
Add MTT reagent (0.5 mg/mL) for 4 hours.
-
Solubilize formazan crystals with DMSO.
-
Read Absorbance at 570 nm.
-
-
Calculation: Plot dose-response curve to calculate IC50.
Protocol B: hERG Channel Inhibition (Cardiotoxicity Screen)
Objective: Assess the risk of QT prolongation (Torsades de Pointes).
-
System: CHO cells stably expressing hERG potassium channels.
-
Method: Whole-cell patch-clamp electrophysiology.
-
Solutions:
-
External: Standard Tyrode’s solution.
-
Internal: K-Aspartate based pipette solution.
-
-
Voltage Protocol:
-
Hold at -80 mV.
-
Depolarize to +20 mV for 2s (Activate hERG).
-
Repolarize to -50 mV for 2s (Measure tail current).
-
-
Application: Perfuse compound (1, 10, 30 µM) and measure reduction in peak tail current.
-
Threshold: >50% inhibition at 10 µM indicates High Risk .
Decision Logic for Handling
The following decision tree guides the researcher through the safety handling process based on the compound's state and application.
Figure 2: Operational safety decision logic for handling 2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol.
References
-
Santa Cruz Biotechnology. 2-Isopropylamino-1-(2-methoxyphenyl)ethanol (CAS 23299-28-7) Product Data.[1] Retrieved from
-
Fisher Scientific. Safety Data Sheet for Phenylethanolamine Derivatives. Retrieved from
-
PubChem. Compound Summary: Phenylethanolamine Class Toxicology. National Library of Medicine. Retrieved from
-
ICH Guidelines. ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation. Retrieved from
Sources
Methodological & Application
High-performance liquid chromatography (HPLC) method development for 2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol
The following Application Note and Protocol guide is designed for researchers and analytical scientists developing HPLC methods for 2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol . This guide prioritizes "First Principles" method development, ensuring robustness and scientific rigor suitable for regulatory environments (GLP/GMP).
Molecule Profile & Physicochemical Analysis
Before selecting a column or mobile phase, we must understand the analyte's behavior in solution.[1] This "Pre-Method" analysis prevents common failures like peak tailing or retention drift.[1]
| Property | Characteristic | Chromatographic Implication |
| Chemical Name | 2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol | -- |
| Functional Groups | Secondary Amine, Hydroxyl, Phenyl Ether | Amine causes basicity; Phenyl ether provides UV absorption.[1] |
| pKa (Calculated) | ~9.4 (Secondary Amine) | At neutral pH (7.0), the molecule is >99% protonated (cationic), leading to silanol interactions (tailing).[1] |
| LogP (Octanol/Water) | ~1.8 - 2.2 (Estimated) | Moderately lipophilic.[1] Retains well on C18 but requires organic modulation.[1] |
| UV Maxima | ~220 nm, ~275 nm | 220 nm for high sensitivity; 275 nm for selectivity (aromatic ring).[1] |
Critical Design Logic
Because the analyte contains a secondary amine , it acts as a strong base.[1] Standard silica-based columns often possess residual silanols (
-
Strategy A (pH Suppression): Use low pH (< 3.0) to protonate silanols (
), neutralizing the surface charge.[1] -
Strategy B (High pH): Use high pH (> 10.0) to deprotonate the amine (
), making it neutral and increasing retention on hydrophobic phases.[1]
Decision: This protocol prioritizes Strategy A (Low pH) as it is more compatible with standard LC-MS hardware and silica columns.[1]
Method Development Workflow
The following diagram outlines the logical decision tree used to arrive at the final protocol.
Figure 1: Decision tree for selecting pH and column chemistry based on the basicity of the isopropylamino group.
Primary Experimental Protocol (Low pH)
This method is the "Gold Standard" for basic drugs, utilizing a low pH buffer to suppress silanol activity and ensure sharp peak shapes.[1]
A. Reagents & Equipment[1][2][3][4]
-
HPLC System: Agilent 1260/1290, Waters Alliance, or equivalent with DAD/PDA.
-
Column: C18, 150 x 4.6 mm, 3.5 µm or 5 µm.
-
Recommended: Waters Symmetry C18, Agilent Zorbax Eclipse Plus C18, or Phenomenex Luna C18(2).[1]
-
-
Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.[1]
-
Buffer Reagent: Potassium Dihydrogen Phosphate (
) and Orthophosphoric Acid ( ).[1]
B. Chromatographic Conditions
| Parameter | Setting | Rationale |
| Mobile Phase A | 20 mM Phosphate Buffer, pH 3.0 | Low pH suppresses silanol ionization; buffer maintains pH stability.[1] |
| Mobile Phase B | Acetonitrile (100%) | Strong organic modifier for elution.[1] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[1] |
| Column Temp | 30°C | Improves mass transfer and reproducibility.[1] |
| Injection Volume | 10 µL | Standard loop size; adjust based on sensitivity needs. |
| Detection | UV @ 220 nm (Quant) & 275 nm (ID) | 220 nm for max signal; 275 nm specific to phenyl ether.[1] |
C. Gradient Program
Note: The analyte is moderately polar. A gradient from low to high organic is necessary to elute potential late-eluting impurities while retaining the main peak.[1]
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Initial Hold (Equilibration) |
| 2.0 | 90 | 10 | End of Hold |
| 15.0 | 40 | 60 | Linear Gradient |
| 18.0 | 10 | 90 | Wash Step |
| 20.0 | 10 | 90 | Wash Hold |
| 20.1 | 90 | 10 | Re-equilibration |
| 25.0 | 90 | 10 | End of Run |
D. Sample Preparation
-
Stock Solution: Weigh 10 mg of 2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile.[1] (Conc: 1000 µg/mL).[1]
-
Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase A (to match initial conditions and prevent solvent effects).
-
Filtration: Filter through a 0.22 µm PVDF or PTFE syringe filter before injection.[1]
Alternative Protocol (High pH - Orthogonal)
Use this method if the Low pH method shows interference or if mass spectrometry (MS) compatibility is required (replace phosphate with ammonium bicarbonate).[1]
-
Column: REQUIRED: High-pH stable column (e.g., Waters XBridge C18, Agilent Poroshell HPH).[1] Do not use standard silica columns.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonia.
-
Mechanism: At pH 10, the amine is deprotonated (neutral).[1] Retention will increase significantly compared to low pH.[1]
-
Benefit: Often provides better peak symmetry for difficult bases and different selectivity for impurities.[1]
System Suitability & Validation Criteria
To ensure the method is trustworthy (Part 2: Scientific Integrity), the following criteria must be met before routine use.
| Parameter | Acceptance Criteria | Scientific Justification |
| Tailing Factor ( | Ensures minimal secondary interactions with silanols.[1] | |
| Theoretical Plates ( | Indicates good column efficiency and packing.[1] | |
| Precision (RSD) | Verifies system and autosampler stability. | |
| Resolution ( | Critical if analyzing impurities or degradation products.[1] | |
| LOD / LOQ | S/N > 3 (LOD); S/N > 10 (LOQ) | Defines sensitivity limits. |
Troubleshooting Guide
Field-proven insights for common issues.
Issue 1: Peak Tailing (> 1.5)
-
Cause: Residual silanol interactions.[1]
-
Fix: Ensure pH is
.[1] If using the Low pH method, add 5 mM Triethylamine (TEA) to the buffer as a "sacrificial base" to block silanols (Note: TEA is not MS compatible).[1] Alternatively, switch to a "Base Deactivated" (BDS) column.
Issue 2: Retention Time Drift
-
Cause: pH instability or temperature fluctuation.[1]
-
Fix: Phosphate buffers are temperature sensitive.[1] Ensure the column oven is stable. Verify buffer pH is measured before adding organic solvent.[1]
Issue 3: Split Peaks
-
Cause: Sample solvent mismatch.[1]
-
Fix: If the sample is dissolved in 100% ACN but injected into a 90% Water mobile phase, the "strong solvent effect" occurs.[1] Dissolve the sample in the starting mobile phase (90:10 Water:ACN).[1]
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] (Foundational text on HPLC theory and Low pH strategy for bases).
-
McCalley, D. V. (2010).[1] "Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH." Journal of Chromatography A, 1217(6), 858-880.[1] Link[1]
-
Center for Drug Evaluation and Research (CDER). (1994).[1] Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration. Link
-
PubChem. (n.d.).[1] Compound Summary: 2-Isopropylamino-1-(2-methoxyphenyl)ethanol.[1] (Used for structural confirmation and pKa estimation).[1] Link
Sources
Topic: Solubility Profiling of 2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol: A Predictive and Experimental Guide for Pharmaceutical Development
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This document provides a comprehensive guide to understanding and determining the solubility of 2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol, a compound whose structure suggests potential applications in medicinal chemistry. Due to the limited availability of public domain data for this specific molecule, this guide first establishes a predicted solubility profile based on first principles of physical organic chemistry. We analyze its molecular structure to forecast its behavior in aqueous and common organic solvents. The core of this document is a detailed, field-proven protocol for the experimental determination of thermodynamic solubility using the gold-standard shake-flask method. This protocol is designed to be a self-validating system, ensuring researchers can generate reliable and reproducible data.
Introduction: The Critical Role of Solubility in Pre-formulation
In the early stages of drug development, a thorough understanding of an API's physicochemical properties is paramount. Among these, solubility stands out as a cornerstone parameter that dictates formulation strategies, potential routes of administration, and ultimately, the in-vivo performance of the drug.[1] Poor aqueous solubility can lead to low and erratic absorption, hindering the transition of a promising compound from the bench to the clinic. 2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol is an organic molecule featuring several functional groups that create a complex interplay of hydrophilic and lipophilic characteristics. Understanding how this structure interacts with different solvent environments is essential for its development.
Predicted Solubility Profile Based on Molecular Structure
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces between the solute and the solvent.[2][3] An analysis of the molecular structure of 2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol allows for a robust prediction of its solubility behavior.
-
Secondary Amine (-NH-): The secondary amine group can act as both a hydrogen bond donor and acceptor.[4][5] Its lone pair of electrons makes it a weak base, and its solubility in water is expected to increase significantly in acidic pH due to the formation of a more polar ammonium salt.
-
Hydroxyl Group (-OH): This group is strongly polar and is a proficient hydrogen bond donor and acceptor, contributing significantly to potential aqueous solubility.[2][6]
-
Methoxy-Phenyl Group (-C₆H₄OCH₃): This portion of the molecule is predominantly non-polar and hydrophobic. The bulky phenyl ring and the methyl group increase the molar mass and the non-polar surface area, which will act to decrease solubility in water.[5]
-
Isopropyl Group (-CH(CH₃)₂): This branched alkyl group is non-polar and contributes to the hydrophobic character of the molecule.
Causality: The molecule possesses both polar (amine, hydroxyl) and non-polar (isopropyl, methoxy-phenyl) regions, making it amphiphilic. Its solubility in water is expected to be limited, as the large hydrophobic moieties will disrupt the hydrogen-bonding network of water.[4][7] Conversely, it is predicted to be readily soluble in polar organic solvents that can engage in hydrogen bonding (like ethanol) and in organic solvents that can accommodate its non-polar components (like dichloromethane).[2]
Predicted Solubility Table
| Solvent Class | Example Solvent | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Water (pH 7) | Sparingly Soluble | The large hydrophobic phenyl and isopropyl groups counteract the hydrophilic effects of the -OH and -NH groups.[5][7] |
| Water (pH < 5) | Soluble | Protonation of the basic amine group forms a polar salt, significantly enhancing aqueous solubility.[7] | |
| Methanol / Ethanol | Soluble to Highly Soluble | These solvents can act as both hydrogen bond donors and acceptors and have a lower polarity than water, effectively solvating both polar and non-polar regions of the molecule.[2][5] | |
| Polar Aprotic | DMSO / DMF | Highly Soluble | These highly polar solvents are excellent hydrogen bond acceptors and can effectively solvate the molecule through strong dipole-dipole interactions. |
| Non-Polar | Hexane / Toluene | Insoluble to Very Sparingly Soluble | The significant polarity from the -OH and -NH groups prevents effective solvation by non-polar solvents. |
Diagram of Molecular Influences on Solubility
The following diagram illustrates the key functional groups of 2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol and their respective contributions to its overall solubility profile.
Caption: Molecular structure and functional group contributions to solubility.
Protocol: Thermodynamic Equilibrium Solubility Determination
This section details the gold-standard Shake-Flask method for determining the thermodynamic (or equilibrium) solubility of a compound.[8] This method is considered most reliable because it allows the system to reach a true equilibrium between the dissolved and undissolved solid forms of the API.[9]
Materials and Reagents
-
2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol (solid, high purity)
-
Scintillation vials (20 mL) with screw caps
-
Orbital shaker with temperature control
-
Centrifuge capable of >10,000 x g
-
Volumetric flasks and pipettes (Class A)
-
Syringes and 0.22 µm PTFE syringe filters
-
Validated High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Solvents: Deionized water, methanol, ethanol, DMSO, hexane (or other selected solvents), all HPLC grade or higher.
-
Buffers: pH 1.2 (0.1 N HCl), pH 4.5 (Acetate buffer), pH 6.8 (Phosphate buffer) as per WHO guidelines.[9]
Experimental Workflow Diagram
Caption: Experimental workflow for the Shake-Flask solubility method.
Step-by-Step Methodology
Step 1: Preparation of Saturated Solutions
-
Add an excess amount of solid 2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol to a series of scintillation vials. "Excess" is critical; there must be visible undissolved solid remaining at the end of the experiment to ensure saturation has been reached. A good starting point is ~10-20 mg of solid per 1 mL of solvent.
-
Add a known volume (e.g., 2-5 mL) of the desired solvent or buffer to each vial. Prepare each solvent condition in triplicate to assess variability.[9]
Step 2: Equilibration
-
Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C for room temperature solubility or 37 °C for physiological relevance).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 72 hours.[10]
-
Expert Insight: For new compounds, it is advisable to perform a preliminary time-to-equilibrium study by taking samples at various time points (e.g., 4, 8, 24, 48, 72 hours) to confirm that the concentration has reached a stable plateau.[9]
-
Step 3: Phase Separation
-
Remove the vials from the shaker and allow them to stand for a short period to let larger particles settle.
-
Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solids.
-
Causality: This step is crucial for accurate measurement. Centrifugation is generally preferred over filtration for phase separation, as filtration can lead to underestimation of solubility due to adsorption of the compound onto the filter material.[11] If filtration must be used, the filter should be pre-saturated with the solution.
-
Step 4: Sample Preparation and Quantification
-
Immediately after centrifugation, carefully withdraw a known aliquot of the clear supernatant from the top of the solution. Be extremely cautious not to disturb the solid pellet at the bottom.
-
Perform a precise serial dilution of the supernatant with the appropriate mobile phase for HPLC analysis. The dilution factor should be chosen to bring the final concentration into the linear range of a pre-established calibration curve.
-
Analyze the diluted samples using a validated, stability-indicating HPLC method. The method must be proven for its linearity, accuracy, and precision.
Step 5: Data Calculation
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor.
-
Express the final solubility in standard units, such as mg/mL or µg/mL. Report the average and standard deviation for the triplicate measurements.
Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for 2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol may not be available, its constituent functional groups (amine, alcohol) suggest the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[12]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[13] Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This application note provides a framework for understanding and quantifying the solubility of 2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol. By combining theoretical predictions based on molecular structure with a rigorous experimental protocol, researchers can generate the high-quality, reliable solubility data essential for advancing pharmaceutical development. The Shake-Flask method, when executed with care, remains the definitive standard for establishing the thermodynamic solubility that informs critical pre-formulation and development decisions.
References
-
Lumen Learning. (n.d.). Properties of amines | Organic Chemistry II. Lumen Learning. [Link]
-
CK-12 Foundation. (n.d.). Physical Properties of Amines. CK-12. [Link]
-
Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. [Link]
-
Chemistry LibreTexts. (2024, March 23). 24.2: Structure and Properties of Amines. [Link]
-
BYJU'S. (n.d.). Physical Properties of Amines. [Link]
-
Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]
-
Quora. (2018, March 30). Are amines soluble in organic solvents?[Link]
-
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
-
World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1019. [Link]
-
Solubility of Things. (n.d.). 2-(Isopropylamino)ethanol. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Methoxyethanol. [Link]
Sources
- 1. rheolution.com [rheolution.com]
- 2. CK12-Foundation [flexbooks.ck12.org]
- 3. quora.com [quora.com]
- 4. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 5. byjus.com [byjus.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. who.int [who.int]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. fishersci.com [fishersci.com]
- 13. carlroth.com:443 [carlroth.com:443]
Application Note: Stability Profiling and Storage Protocol for 2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol
Here is a detailed Application Note and Protocol guide for the storage and shelf-life determination of 2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol .
Executive Summary
This guide defines the optimal storage conditions and shelf-life determination protocols for 2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol . As a secondary amine and benzylic alcohol derivative, this compound exhibits specific sensitivities to oxidative stress, moisture-induced degradation, and photochemical instability.[1] This document provides a self-validating framework for researchers to maintain compound integrity and establish regulatory-compliant shelf-life data based on ICH Q1A(R2) guidelines.
Chemical Context & Vulnerability Profile
To design an effective storage protocol, one must first understand the molecular vulnerabilities of the compound.
-
Compound Structure: A phenylethanolamine core with an ortho-methoxy substituent.[1]
-
Key Functional Groups:
-
Secondary Amine: Prone to N-oxidation (forming N-oxides) and carbamate formation upon exposure to atmospheric CO₂.[1]
-
Benzylic Alcohol: Susceptible to oxidation (forming the corresponding acetophenone derivative) and disproportionation.[1]
-
Chiral Center: The benzylic carbon is chiral.[1] Racemization can occur under extreme pH or thermal stress.[1]
-
physicochemical Profile (Theoretical)
| Property | Value / Characteristic | Implication for Storage |
| Physical State | Viscous Oil or Low-Melting Solid (Free Base) | High surface area; prone to oxidation.[1] Salt form recommended. |
| Hygroscopicity | Moderate to High (esp.[1] as HCl salt) | Requires strict desiccation.[1] |
| pKa (Base) | ~9.0 - 9.5 (Secondary Amine) | Basic; reacts with atmospheric CO₂.[1] |
| LogP | ~1.5 - 2.0 | Lipophilic enough to permeate plastics; glass storage preferred.[1] |
Optimal Storage Protocol
Objective: Minimize thermodynamic kinetic energy to retard degradation pathways (Oxidation, Hydrolysis, Photolysis).
Physical Storage Conditions[1][2]
-
Primary Container: Amber Type I Borosilicate Glass vials.
-
Rationale: Prevents UV-induced radical formation (photolysis) and eliminates gas permeability issues common with polymers.[1]
-
-
Closure System: Teflon (PTFE)-lined screw caps.[1]
-
Rationale: PTFE is chemically inert and prevents leaching of plasticizers into the lipophilic amine.
-
-
Atmosphere: Headspace purged with Argon or Nitrogen (Argon preferred due to higher density).[1]
-
Rationale: Displaces oxygen to prevent N-oxide formation and benzylic oxidation.[1]
-
-
Temperature:
-
Desiccation: Store vials inside a secondary container (sealed jar) containing active silica gel or molecular sieves.
Handling Precautions[1][3]
-
Thawing: Allow the vial to equilibrate to room temperature before opening.
-
Solvent Choice: If storing as a stock solution, use DMSO or Methanol (anhydrous).[1] Avoid acetone or aldehydes (forms imines/enamines).[1]
Shelf-Life Determination Protocol
Directive: Do not rely on generic "2-year" labels. Perform Stress Testing (Forced Degradation) to validate stability.
Experimental Workflow (ICH Q1A Aligned)
This workflow establishes the "intrinsic stability" of the molecule.[1]
Figure 1: Forced degradation workflow for establishing intrinsic stability profiles.
Stress Testing Conditions (Protocol)
Prepare a 1 mg/mL stock solution.[1] Subject aliquots to the following conditions. Analyze at T=0, T=24h, and T=7 days.
| Stress Type | Condition | Mechanistic Target | Acceptance Criteria |
| Acid Hydrolysis | 0.1 N HCl, 60°C | Ether cleavage, Dehydration | >90% Recovery |
| Base Hydrolysis | 0.1 N NaOH, 60°C | Racemization, Retro-Aldol | >90% Recovery |
| Oxidation | 3% H₂O₂, RT | N-Oxide formation , Benzylic oxidation | Critical Parameter (Likely sensitive) |
| Thermal | 60°C (Solid State) | Pyrolysis, Dimerization | >95% Recovery |
| Photolytic | 1.2M Lux hours (UV/Vis) | Radical generation | >90% Recovery (Amber vs Clear) |
Degradation Pathways Analysis
Understanding how the molecule breaks down is as important as when.[1]
Figure 2: Predicted degradation pathways.[1] N-oxidation and Ketone formation are the primary risks during storage.[1]
Analytical Methodology (HPLC-UV/MS)
To quantify shelf-life, use a method capable of resolving the parent from its N-oxide and ketone degradation products.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses silanol activity and improves peak shape for amines).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 90% B over 15 minutes.
-
Detection: UV @ 270 nm (targeting the anisole/phenyl ring absorption).[1]
-
System Suitability: Tailing factor must be < 1.5 (Amines often tail; if >1.5, add 5mM Ammonium Formate to Phase A).[1]
Self-Validating Shelf-Life Calculation
Do not guess. Calculate the shelf-life (
-
Define Specification: e.g., Purity > 98.0%.
-
Plot Data: Purity vs. Time (Months).
-
Linear Regression: Determine the slope (
).[1] -
Calculation:
(Where is usually 100%)
References
-
ICH Harmonised Tripartite Guideline. (2003).[1][3] Stability Testing of New Drug Substances and Products Q1A(R2).[1][3][4][5][6][7] International Conference on Harmonisation.[1][4]
-
Waterman, K. C., et al. (2002).[1] Hydrolysis in Pharmaceutical Formulations.[1][4] Pharmaceutical Development and Technology.[1]
-
Baertschi, S. W., et al. (2011).[1] Pharmaceutical Stress Testing: Predicting Drug Degradation.[1][5] CRC Press.[1] (Standard text for degradation mechanisms of amines/alcohols).
-
PubChem Compound Summary. (2023). 2-(Isopropylamino)ethanol (Structural Analog Data).[1] National Center for Biotechnology Information.[1] [1]
Sources
- 1. 2-(Isopropylamino)ethanol | C5H13NO | CID 7994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biochemistry, Catecholamine Degradation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ICH Official web site : ICH [ich.org]
- 4. snscourseware.org [snscourseware.org]
- 5. researchgate.net [researchgate.net]
- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
Application Notes & Protocols: Green Chemistry Approaches to the Synthesis of 2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol
Abstract
The synthesis of chiral β-amino alcohols, such as 2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol, is of significant interest in the pharmaceutical industry due to their prevalence as structural motifs in active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of modern, green chemistry approaches to synthesize this target molecule, moving away from traditional methods reliant on stoichiometric, hazardous reagents. We will detail two primary green synthetic strategies: biocatalytic asymmetric reduction and catalytic asymmetric transfer hydrogenation. These methodologies emphasize high atom economy, the use of safer solvents, reduced energy consumption, and superior stereocontrol, aligning with the core principles of sustainable chemical manufacturing.[1][2][3] This document is intended for researchers, scientists, and drug development professionals seeking to implement more efficient and environmentally benign synthetic routes.
Introduction: The Imperative for Greener Pharmaceutical Synthesis
2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol is a chiral β-amino alcohol, a privileged scaffold in medicinal chemistry. The development of synthetic routes to such molecules has traditionally been a focus of process chemistry. However, with increasing environmental regulations and a collective push towards sustainability, the quality of a synthetic route is no longer judged solely by its yield.[4] The twelve principles of green chemistry, formulated by Anastas and Warner, now provide a foundational framework for designing safer, more efficient, and environmentally responsible processes.[2]
Key principles that directly inform the strategies discussed herein include:
-
Catalysis: Utilizing catalytic reagents over stoichiometric ones to minimize waste.[1]
-
Safer Solvents & Auxiliaries: Reducing or replacing hazardous organic solvents, which constitute a significant portion of the waste in pharmaceutical processes.[4][5]
-
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.
-
Use of Renewable Feedstocks: Employing enzymes and bio-based solvents where applicable.[1]
This guide will focus on the asymmetric reduction of the prochiral ketone precursor, 2-(isopropylamino)-1-(2-methoxyphenyl)ethan-1-one , as the key strategic step for installing the desired stereochemistry.
Strategy 1: Biocatalytic Asymmetric Reduction
Expertise & Rationale: Biocatalysis represents a pinnacle of green chemistry, leveraging the exquisite selectivity of enzymes to perform chemical transformations.[2] Alcohol dehydrogenases (ADHs), also known as ketoreductases (KREDs), are particularly powerful for the asymmetric reduction of ketones to furnish chiral alcohols with exceptionally high enantiomeric purity.[6] These enzymes operate in aqueous media under mild conditions (ambient temperature and pressure), eliminating the need for cryogenic cooling or high-pressure hydrogenation equipment. Furthermore, the issue of cofactor recycling (typically for NADH or NADPH) has been elegantly solved through substrate-coupled or enzyme-coupled systems, making the process economically viable on an industrial scale.
Workflow for Biocatalytic Synthesis
Caption: Workflow for the biocatalytic synthesis of the target amino alcohol.
Protocol 2.1: Synthesis of Prochiral Ketone Precursor
-
Reactor Setup: To a 1 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and condenser, add 2-bromo-1-(2-methoxyphenyl)ethan-1-one (1.0 eq).
-
Solvent Addition: Add 2-Methyltetrahydrofuran (2-MeTHF), a bio-based and greener alternative to THF, at a volume of 5 mL per gram of starting material.[7][8]
-
Amine Addition: Cool the solution to 0-5°C using a circulating chiller. Slowly add isopropylamine (2.5 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Workup: Add water to the reaction mixture and separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 2-(isopropylamino)-1-(2-methoxyphenyl)ethan-1-one, which can be used in the next step without further purification.
Protocol 2.2: Asymmetric Bioreduction
-
Buffer Preparation: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.0.
-
Biocatalyst Setup: In a temperature-controlled vessel at 30°C, add the buffer. Add D-glucose (1.1 eq) and NADP⁺ (0.001 eq).
-
Enzyme Addition: Add a selected ketoreductase (e.g., from a commercial screening kit) and a corresponding glucose dehydrogenase (GDH) for cofactor recycling. Stir for 15 minutes to ensure dissolution.
-
Substrate Addition: Add the ketone precursor (1.0 eq), dissolved in a minimal amount of a water-miscible co-solvent like isopropanol (IPA), to the enzyme solution.
-
Reaction Monitoring: Maintain the reaction at 30°C and pH 7.0 (controlled by automated addition of dilute NaOH). Monitor the conversion and enantiomeric excess (e.e.) by chiral HPLC. The reaction is typically complete within 12-24 hours.
-
Product Isolation: Once the reaction reaches >99% conversion, terminate it by adding an equal volume of ethyl acetate (a preferable green solvent). Stir vigorously for 20 minutes. Separate the organic layer, and repeat the extraction twice. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the highly enantiopure amino alcohol product.
| Parameter | Typical Value | Rationale |
| Enzyme Loading | 1-5% (w/w) | Balances reaction rate with cost-of-goods. |
| Substrate Conc. | 50-100 g/L | Higher concentrations are desirable but can be limited by substrate/product inhibition. |
| Conversion | >99% | Driven to completion for high yield and simplified purification. |
| Enantiomeric Excess | >99% e.e. | A key advantage of biocatalysis, providing access to stereopure compounds.[6] |
Strategy 2: Catalytic Asymmetric Transfer Hydrogenation (CATH)
Expertise & Rationale: Asymmetric transfer hydrogenation (ATH) is a robust and scalable method for the asymmetric reduction of ketones. It avoids the use of high-pressure hydrogen gas, instead employing safe, liquid hydrogen donors like isopropanol or a formic acid/triethylamine mixture.[9] The reaction is catalyzed by a small amount of a chiral transition metal complex (typically Ruthenium, Rhodium, or Iridium), making it highly atom-economical.[10] This method provides excellent enantioselectivity and is often complementary to biocatalysis, potentially succeeding where enzymes may show low activity for a particular substrate.
Catalytic Cycle for Asymmetric Transfer Hydrogenation
Caption: Generalized catalytic cycle for transfer hydrogenation.
Protocol 3.1: Asymmetric Transfer Hydrogenation
-
Inert Atmosphere: Prepare a Schlenk flask or a small-scale reactor under an inert atmosphere (Nitrogen or Argon).
-
Catalyst Preparation: Add the catalyst precursor (e.g., [RuCl₂(p-cymene)]₂) (0.005 eq) and the chiral ligand (e.g., (R,R)-TsDPEN) (0.01 eq).
-
Solvent and H-Source: Add the hydrogen source, which also serves as the solvent. A common choice is an azeotropic mixture of formic acid and triethylamine (5:2 ratio) or anhydrous isopropanol.
-
Degassing: Degas the mixture via three cycles of vacuum/backfill with inert gas.
-
Reaction Initiation: Heat the mixture to the desired temperature (e.g., 40°C). Add a solution of the ketone precursor, 2-(isopropylamino)-1-(2-methoxyphenyl)ethan-1-one (1.0 eq), in the reaction solvent.
-
Monitoring: Stir the reaction at a constant temperature for 2-16 hours. Monitor progress by TLC or LC-MS.
-
Quenching and Workup: Upon completion, cool the reaction to room temperature and quench by adding water. If using the formic acid system, basify with a saturated solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with a suitable greener solvent such as ethyl acetate or 2-MeTHF. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate. The crude product can be purified by column chromatography or crystallization to yield the final enantiopure product.
| Parameter | Typical Value | Rationale |
| Catalyst Loading | 0.1 - 1.0 mol% | Minimizes cost and residual metal content in the final product. |
| H-Donor | Formic Acid/NEt₃ or IPA | Safe, readily available liquid hydrogen sources.[9] |
| Temperature | 25 - 80°C | Milder conditions compared to many traditional reductions, saving energy. |
| Enantiomeric Excess | 90 - 99% e.e. | Highly dependent on the correct pairing of ligand and substrate. |
Comparative Analysis of Green Approaches
| Metric | Biocatalysis (Strategy 1) | Asymmetric Transfer Hydrogenation (Strategy 2) |
| Primary Solvent | Water (Phosphate Buffer) | Organic (e.g., IPA, Formic Acid/NEt₃) |
| Operating Temp. | 25-40°C (Ambient) | 25-80°C (Mild Heat) |
| Pressure | Atmospheric | Atmospheric |
| Catalyst | Enzyme (Protein) | Transition Metal Complex (Ru, Rh, Ir) |
| Stereoselectivity | Often Extremely High (>99% e.e.) | Very High (90-99% e.e.) |
| Key Advantages | Extremely safe; operates in water; biodegradable catalyst; unparalleled selectivity. | Broad substrate scope; not susceptible to biological inhibition; well-understood mechanisms. |
| Potential Issues | Substrate/product inhibition; narrow substrate scope; potential for microbial contamination. | Cost of precious metal catalysts and chiral ligands; requires inert atmosphere; potential for metal leaching into product. |
| Process Mass Intensity | Generally Lower | Generally Higher than Biocatalysis but much lower than stoichiometric methods. |
Conclusion
The synthesis of 2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol can be achieved efficiently and sustainably by embracing the principles of green chemistry. Both biocatalytic reduction and asymmetric transfer hydrogenation offer significant advantages over classical stoichiometric methods. They dramatically reduce waste, operate under safer conditions, and provide excellent control over the crucial stereochemical outcome.
The choice between these two advanced methods will often depend on factors such as substrate compatibility with available enzymes, catalyst cost, and existing process development infrastructure. However, by incorporating these strategies, pharmaceutical chemists can develop synthetic routes that are not only economically competitive but also environmentally responsible, paving the way for a more sustainable future in drug manufacturing.[4]
References
- Catalytic Asymmetric Synthesis of β-Amino α-Tertiary Alcohol through Borrowing Hydrogen Amination.
- Principles of green chemistry: Advancing pharma sustainability.European Pharmaceutical Review.
- Green Chemistry in the Synthesis of Pharmaceuticals.Chemical Reviews.
- Green chemistry principles for a sustainable future in pharma.
- Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development.MDPI.
- Green Chemistry: A Sustainable Approach in the Pharmaceutical Industry.SCL Lifesciences.
- Enantioselective reduction of ketones.Wikipedia.
- Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods.
- Selective Enzymatic Reduction of Aldehydes.
- green solvent selection guides.White Rose Research Online.
- A Greener Route for Smart PNIPAm Microgel Synthesis Using a Bio-Based Synthesis-Solvent.
- Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach.MDPI.
Sources
- 1. instituteofsustainabilitystudies.com [instituteofsustainabilitystudies.com]
- 2. Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development [mdpi.com]
- 3. scllifesciences.com [scllifesciences.com]
- 4. Green chemistry principles for a sustainable future in pharma - Syngene International Ltd [syngeneintl.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Improving yield and purity in the synthesis of 2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol
[1]
Case Reference: #ISO-MET-002 Subject: Optimization of Yield and Purity Profiles Status: Active Guide[1]
Executive Summary
This technical guide addresses the synthesis of 2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol , a
The primary synthetic challenge for this molecule lies in the ortho-methoxy substituent .[1] Unlike para-substituted analogs (e.g., Metoprolol intermediates), the ortho-methoxy group introduces significant steric bulk and electronic donation near the benzylic center.[1] This creates a unique tension between regioselectivity (favoring the desired
This guide prioritizes the Epoxide Ring-Opening Route as the industry standard for purity, while addressing the
Module 1: The Epoxide Route (Primary Protocol)
Reaction: 2-(2-methoxyphenyl)oxirane + Isopropylamine
Critical Control Points (CCPs)
| Parameter | Recommended Setting | Technical Rationale |
| Stoichiometry | 1 : 5 to 1 : 8 (Epoxide : Amine) | Crucial: High amine excess drives reaction kinetics toward the mono-alkylated product and suppresses the formation of the "dimer" impurity (tertiary amine).[1] |
| Solvent | Methanol (MeOH) or 2-Propanol | Protic solvents activate the epoxide oxygen via hydrogen bonding, facilitating ring opening without the need for strong Lewis acids that might degrade the ortho-methoxy ether.[1] |
| Temperature | 40°C – 60°C | The ortho-steric hindrance requires thermal energy to overcome the activation barrier, but exceeding 65°C increases the risk of polymerization.[1] |
| Additives | None (Thermal) or mild Lewis Acid (LiBr) | Avoid strong Bronsted acids. The ortho-methoxy group can act as an intramolecular base; strong acids may lead to complexation or cleavage.[1] |
Troubleshooting Guide: Epoxide Route
Q: I am observing a persistent impurity at RRT 1.2-1.3 on HPLC. What is it? A: This is likely the Bis-alkylated Dimer .[1]
-
Mechanism: The product secondary amine competes with isopropylamine to attack a second molecule of epoxide.[1]
-
Correction: Increase the equivalents of isopropylamine from 3 eq to 8-10 eq . The excess amine statistically overwhelms the product amine, preventing the second attack.
Q: My reaction is slow, and I see unreacted epoxide after 24 hours. A: The ortho-methoxy group provides steric shielding of the epoxide ring.[1]
-
Correction: Do not increase temperature blindly. Instead, add Lithium Perchlorate (LiClO₄) or Lithium Bromide (LiBr) (5-10 mol%). The Lithium ion coordinates to the epoxide oxygen, increasing electrophilicity without the harshness of protonic acids.
Q: Is the regioselectivity compromised by the ortho-group?
A: Generally, no.[1] While the ortho-methoxy group stabilizes the benzylic position (electron donation), its steric bulk strongly disfavors attack at the
Module 2: The -Haloketone Route (Alternative)
Reaction: 2-Bromo-1-(2-methoxyphenyl)ethanone + Isopropylamine
Troubleshooting Guide: Haloketone Route
Q: The reaction mixture turns dark/tarry immediately upon adding the amine. A: Free amine is causing polymerization of the haloketone.[1]
-
Correction: Do not add neat amine to the ketone. Add a solution of the ketone dropwise into a chilled solution of excess isopropylamine. This keeps the amine concentration high relative to the ketone locally, favoring substitution over self-condensation.[1]
Q: Yields are low during the reduction step. A: The intermediate aminoketone is unstable.[1]
-
Correction: Perform a "One-Pot" Reductive Amination . Do not isolate the aminoketone.[1] After the substitution is complete (checked by TLC/HPLC), add Sodium Borohydride (NaBH₄) directly to the reaction vessel in situ.
Module 3: Visualization of Reaction Pathways
The following diagram illustrates the competitive pathways in the Epoxide Route. Understanding these pathways is essential for troubleshooting yield loss.
Figure 1: Reaction pathway logic for the aminolysis of 2-(2-methoxyphenyl)oxirane. Green paths indicate the desired workflow; red paths indicate impurity formation.
Module 4: Purification & Isolation Protocol
Achieving pharmaceutical-grade purity (>99.5%) often requires converting the oily free base into a crystalline salt.[1]
Standard Isolation Procedure (Hydrochloride Salt)
-
Evaporation: Remove excess isopropylamine and solvent under reduced pressure.[1] Do not overheat (>50°C) to avoid degradation.
-
A/B Extraction:
-
Crystallization:
Purification Decision Tree
Figure 2: Decision logic for isolating the target amine from the crude mixture.
References
-
Shaikh, N. et al. (2025).[1][3] Aminolysis of Styrene Oxide Over Heterogeneous Acidic Catalysts. ResearchGate. Link
-
Bhagavathula, D.S. et al. (2017).[1][4] A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry. Link
-
Japan Patent Office. (2014).[1] Method for producing 2-(isopropylamino)ethanol. WO2014013706A1.[1] Link
-
Dhengale, S.D. et al. (2021).[5] Regioselective aminolysis of styrene oxide with aniline. Research on Chemical Intermediates. Link
Technical Support Center: HPLC Analysis of 2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol
Welcome to the technical support center for the chromatographic analysis of 2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with peak asymmetry, specifically peak tailing, during HPLC analysis. Our approach is rooted in first-principles chemistry and chromatography to provide not just solutions, but a deeper understanding of the underlying causes.
Frequently Asked Questions (FAQs)
Q1: I'm seeing significant peak tailing with 2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol. What is the most probable cause?
A: The molecular structure of your analyte is the primary clue. 2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol is a basic compound due to its secondary amine functional group. In reversed-phase HPLC, the most common cause of peak tailing for such basic compounds is a secondary retention mechanism involving interaction with the stationary phase.[1][2]
Specifically, the problem arises from residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[2][3] At typical mobile phase pH values (above ~3.5), these silanols can deprotonate to become negatively charged (Si-O⁻).[4] Your basic analyte, which is protonated and positively charged in the mobile phase, can then undergo a strong ionic interaction with these negative sites. This interaction is stronger than the desired hydrophobic retention mechanism, causing a portion of the analyte molecules to be retained longer, which results in a "tail" on the peak.[5][6]
This unwanted secondary interaction is a classic problem in HPLC and is the most likely reason for your poor peak shape.[6][7][8]
Caption: Mechanism of peak tailing for basic analytes.
Q2: How can I determine if the tailing is a chemical issue (like silanol interactions) or a physical problem with my HPLC system?
A: This is a critical diagnostic step. The simplest way to differentiate between chemical and physical problems is to inject a neutral, well-behaved compound under the same chromatographic conditions.
Diagnostic Test Protocol:
-
Prepare a Neutral Standard: Dissolve a neutral compound (e.g., Toluene, Propiophenone) in your mobile phase at a suitable concentration.
-
Inject the Standard: Run the neutral standard using your current HPLC method.
-
Analyze the Peak Shape:
-
If the neutral compound gives a sharp, symmetrical peak: The problem is chemical in nature and specific to your basic analyte's interaction with the column. Proceed to the chemical troubleshooting steps below (Q3, Q4).
-
If the neutral compound also shows peak tailing: The issue is likely physical, related to the HPLC system itself.[9] This is often referred to as "extra-column volume" or dispersion.
-
Common physical problems include:
-
Poorly made connections or fittings.
-
Tubing with an excessively large internal diameter between the injector and the column, or the column and the detector.[3]
-
A void or channel in the column packing at the inlet.[1][10]
Troubleshooting Guide: A Step-by-Step Approach
This guide follows a logical flow from simplest to most complex solutions. We recommend proceeding in order.
Caption: Logical workflow for troubleshooting peak tailing.
Q3: How do I optimize my mobile phase to reduce tailing?
A: Mobile phase optimization is the most powerful and immediate tool at your disposal. The goal is to minimize the unwanted ionic interactions.
Strategy 1: Adjust Mobile Phase pH
The ionization state of both your analyte and the silica surface is pH-dependent. By lowering the pH, you can suppress the ionization of the silanol groups, effectively "turning off" their negative charge.
-
Recommendation: Adjust the mobile phase pH to be between 2.5 and 3.0.[1][2][11] At this low pH, the silanol groups (pKa ≈ 3.8-4.2) will be fully protonated (Si-OH), eliminating the ionic attraction with your protonated basic analyte.[4]
Protocol: Preparing a Low pH Mobile Phase
-
Prepare the aqueous portion of your mobile phase.
-
Use a suitable acidic modifier. For UV detection, Formic Acid (0.1%) or Trifluoroacetic Acid (TFA) (0.05-0.1%) are common choices. For LC-MS, Formic Acid is preferred as TFA can cause ion suppression.[8]
-
Measure the pH of the aqueous component before mixing with the organic modifier to ensure accurate and reproducible results.[12]
-
Mix the aqueous and organic phases to your desired ratio.
| pH Condition | Silanol State (Si-OH) | Analyte State (-NH₂⁺R) | Interaction | Expected Peak Shape |
| Low pH (< 3.0) | Protonated (Neutral) | Protonated (Positive) | Repulsive/No Attraction | Symmetrical |
| Mid pH (4-7) | Partially Ionized (Negative) | Protonated (Positive) | Strong Ionic Attraction | Tailing |
| High pH (> 8) | Fully Ionized (Negative) | Neutral (or Ionized) | Attraction/Complex | Variable, often poor |
| Table 1. Effect of mobile phase pH on interactions and peak shape. |
Strategy 2: Use Mobile Phase Additives (Competing Base)
If operating at very low pH is not desirable or insufficient, you can add a small, basic "competing agent" to the mobile phase. This agent, often an amine like triethylamine (TEA), will preferentially interact with and block the active silanol sites, effectively shielding your analyte from them.[2]
-
Recommendation: Add 10-25 mM of Triethylamine (TEA) to your mobile phase and adjust the pH to a suitable level (e.g., between 3 and 7). This is a classic technique for improving the peak shape of basic compounds on older (Type A) silica columns.[2]
Strategy 3: Change the Organic Modifier
The choice of organic modifier (typically Acetonitrile vs. Methanol) can also influence peak shape.[13] Methanol, being a protic solvent, is sometimes better at shielding silanol groups than the aprotic Acetonitrile.[14]
-
Recommendation: If you are using Acetonitrile, try substituting it with Methanol (or a mix) in your mobile phase to see if peak shape improves. This can alter selectivity, so be aware that retention times and elution order may change.[14][15]
Q4: My mobile phase adjustments helped, but there's still some tailing. Should I look at my column?
A: Yes. If mobile phase optimization does not fully resolve the issue, the column itself is the next logical area to investigate.
-
Column Age and Contamination: Over time, columns can become contaminated with strongly retained sample matrix components, or the stationary phase can degrade, exposing more active silanol sites.[16] If the column is old or has been used with "dirty" samples, consider replacing it. Using a guard column is an effective way to protect your analytical column and extend its lifetime.[16]
-
Column Chemistry (End-Capping): Modern HPLC columns (Type B silica) are manufactured to have very low silanol activity. A key part of this is "end-capping," a process where the manufacturer chemically treats the silica to convert most of the residual silanol groups into less reactive, non-polar groups.[1][17] If you are not using a high-quality, fully end-capped column, you are much more likely to experience tailing with basic compounds.[3][17]
-
Choosing a Better Column: For challenging basic compounds like yours, consider columns specifically designed for this purpose:
-
High-Purity, End-Capped C18: Ensure you are using a modern column from a reputable manufacturer known for low silanol activity.
-
Polar-Embedded Phases: These columns have a polar group embedded within the C18 chain. This feature can help shield the analyte from silanol interactions and provide alternative selectivity.[3]
-
Hybrid Silica Particles: Columns made with hybrid organic/inorganic particles often exhibit better pH stability and reduced silanol activity compared to purely silica-based columns, leading to improved peak shapes for bases.[4]
-
References
-
HPLC Troubleshooting Guide - Peak Tailing. CHROMacademy. [Link]
-
What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. [Link]
-
The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. LCGC International. [Link]
-
Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography. LCGC International. [Link]
-
Role of Organic Modifier and Gradient Shape in RP-HPLC Separation: Analysis of GCSF Variants. Journal of Chromatographic Science, Oxford Academic. [Link]
-
The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chromatography. Technology Networks. [Link]
-
The Theory of HPLC Column Chemistry. Crawford Scientific. [Link]
-
The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. LCGC International. [Link]
-
LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Restek. [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
Exploring the Role of pH in HPLC Separation. Moravek. [Link]
-
Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin. [Link]
-
Reversed-phase chromatography. Wikipedia. [Link]
-
How to Reduce Peak Tailing in HPLC?. Phenomenex. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters Corporation. [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. [Link]
-
The Role of End-Capping in RP. Phenomenex. [Link]
-
Control pH During Method Development for Better Chromatography. Agilent. [Link]
-
Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. ACD/Labs. [Link]
-
Effects of Secondary Interactions in Size Exclusion Chromatography. Technology Networks. [Link]
-
The Importance of Understanding Secondary Interactions When Analysing Peptides. International Labmate. [Link]
-
HPLC Peak Tailing. Axion Labs. [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromtech.com [chromtech.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 6. Restek - Videoartikel [de.restek.com]
- 7. chromacademy.com [chromacademy.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. agilent.com [agilent.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. waters.com [waters.com]
- 17. LC Technical Tip [discover.phenomenex.com]
Technical Support Center: Minimizing Degradation of 2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol Under Light Exposure
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol. This guide is designed to provide in-depth technical insights and practical troubleshooting advice to minimize the degradation of this compound when exposed to light. Our goal is to ensure the integrity and reliability of your experimental outcomes.
Introduction to Photodegradation
Many pharmaceutical compounds are susceptible to degradation upon exposure to light, a process known as photodegradation. This occurs when molecules absorb photons, leading to a series of chemical reactions that can alter their structure and efficacy. For 2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol, its aromatic ring, methoxy group, and secondary amine functionality are all potential sites for photo-induced reactions. Understanding the mechanisms of photodegradation is the first step in developing effective strategies to mitigate its effects.
Potential Mechanisms of Photodegradation
The structure of 2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol contains several chromophores, moieties that absorb light, making it susceptible to photodegradation. The primary mechanisms of photodegradation for a molecule like this are photo-oxidation and photolysis.
-
Photo-oxidation: This process involves the reaction of the excited state of the molecule with oxygen. The aromatic ring and the secondary amine are particularly susceptible to oxidation. This can lead to the formation of a variety of degradation products, including aldehydes, ketones, and N-oxides.
-
Photolysis: This is the cleavage of chemical bonds by light energy. In the case of 2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol, the benzylic carbon-hydroxyl bond and the carbon-nitrogen bond are potential sites for photolytic cleavage.
The following diagram illustrates a plausible, though hypothetical, photodegradation pathway for 2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol based on the known reactivity of its functional groups.
Caption: A hypothetical photodegradation pathway of 2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I am observing unexpected peaks in my HPLC analysis after my compound has been on the benchtop for a few hours. Could this be photodegradation?
A1: Yes, the appearance of new peaks in your chromatogram is a classic sign of degradation. Given that your compound has been exposed to ambient laboratory light, photodegradation is a likely cause.
Troubleshooting Steps:
-
Confirm Light Sensitivity: Prepare a fresh solution of your compound and divide it into two portions. Expose one portion to normal laboratory light conditions and keep the other in complete darkness (e.g., wrapped in aluminum foil). Analyze both samples by HPLC after a few hours. A significant increase in impurity peaks in the light-exposed sample will confirm photosensitivity.
-
Control Your Lighting: If photosensitivity is confirmed, minimize light exposure during all subsequent handling steps. Use amber-colored glassware or wrap your containers in aluminum foil.[1] Work in an area with reduced lighting or under a fume hood with the sash lowered to block overhead light.
-
Analyze Under Controlled Light: During HPLC analysis, protect your samples in the autosampler from light by using amber vials or covering the sample tray.[2]
Q2: My compound seems to be degrading even when stored in a clear glass vial inside a closed cabinet. What could be the issue?
A2: Even intermittent exposure to light when opening the cabinet can be enough to initiate photodegradation, especially for highly sensitive compounds. Furthermore, standard clear glass does not block all wavelengths of light that can cause degradation.
Troubleshooting Steps:
-
Switch to Protective Containers: Immediately transfer your compound to amber glass vials, which are designed to block UV and blue light.[1] For maximum protection, you can also wrap the amber vials in aluminum foil.
-
Evaluate Storage Conditions: Ensure the cabinet is in a location that does not receive direct sunlight. If possible, store highly sensitive compounds in a light-tight box within the cabinet.
-
Consider Inert Atmosphere: For long-term storage, consider purging the vial with an inert gas like nitrogen or argon before sealing. This can help prevent photo-oxidation.
Q3: I need to perform a reaction under illumination. How can I minimize the degradation of my starting material?
A3: When light is a necessary component of your experiment, the goal is to selectively excite your intended photoreactant while minimizing the absorption of light by your starting material.
Troubleshooting Steps:
-
Wavelength Selection: If possible, use a light source with a narrow wavelength range that is optimal for your reaction but minimally absorbed by 2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol. You can determine the compound's absorbance spectrum using a UV-Vis spectrophotometer.
-
Use of Filters: Employ optical filters to block wavelengths that are known to cause degradation but are not essential for your reaction.
-
Reaction Time: Monitor your reaction closely and minimize the total irradiation time. The goal is to achieve a reasonable yield of your desired product without excessive degradation of the starting material.
-
Consider a Photosensitizer: In some cases, a photosensitizer can be used to absorb the light and then transfer the energy to your desired reactant, bypassing the direct excitation of your sensitive starting material.
Frequently Asked Questions (FAQs)
Q: What are the ideal storage conditions for 2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol?
A: Store the compound in a tightly sealed, amber glass vial in a cool, dark, and dry place. For added protection, wrapping the vial in aluminum foil is recommended. Storing under an inert atmosphere can further prolong its shelf life.
Q: How can I quantify the extent of photodegradation?
A: A stability-indicating HPLC method is the most common way to quantify photodegradation. This involves developing a method that can separate the parent compound from all its degradation products. The percentage of degradation can be calculated by comparing the peak area of the parent compound in a degraded sample to that of a non-degraded reference standard.
Q: Are there any formulation strategies to protect this compound from light?
A: Yes, for drug development professionals, several formulation strategies can be employed. These include the use of light-absorbing excipients, coating tablets with an opaque film, and packaging the final product in light-resistant materials like amber blisters or alu-alu foils.[2]
Experimental Protocols
Protocol 1: Forced Degradation Study (Photostability)
This protocol is based on the ICH Q1B guidelines for photostability testing.[3][4][5]
Objective: To evaluate the intrinsic photostability of 2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol and identify potential degradation products.
Materials:
-
2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol
-
Solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution)
-
Chemically inert and transparent containers (e.g., quartz cuvettes or clear glass vials)
-
A light source capable of emitting both visible and UVA light (as specified in ICH Q1B)
-
A dark control sample wrapped in aluminum foil
-
HPLC system with a photodiode array (PDA) detector
Procedure:
-
Prepare a solution of the compound at a known concentration in the chosen solvent.
-
Place the solution in the transparent containers.
-
Prepare a dark control by wrapping an identical sample in aluminum foil.
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Place the dark control alongside the light-exposed samples.
-
At appropriate time intervals, withdraw aliquots from both the light-exposed and dark control samples.
-
Analyze the aliquots by a validated stability-indicating HPLC method.
-
Compare the chromatograms of the light-exposed samples to the dark control and an initial (time zero) sample to identify and quantify any degradation products.
Data Analysis:
| Time (hours) | Parent Compound (%) - Light Exposed | Parent Compound (%) - Dark Control | Number of Degradation Peaks |
| 0 | 100 | 100 | 0 |
| 4 | 95.2 | 99.8 | 2 |
| 8 | 88.5 | 99.7 | 4 |
| 24 | 75.1 | 99.5 | 5 |
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating 2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol from its potential degradation products.
Materials:
-
Forced degraded sample of 2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol (from Protocol 1)
-
Reference standard of 2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol
-
HPLC system with a PDA detector
-
A selection of HPLC columns (e.g., C18, C8, Phenyl)
-
Mobile phase solvents (e.g., acetonitrile, methanol, water)
-
Buffers and pH modifiers (e.g., formic acid, ammonium acetate)
Procedure:
-
Begin with a general-purpose reversed-phase column (e.g., C18, 150 x 4.6 mm, 5 µm).
-
Develop a gradient elution method starting with a high percentage of aqueous mobile phase and gradually increasing the organic mobile phase. A typical starting point could be:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
-
Inject the forced degraded sample and evaluate the chromatogram for the separation of the parent peak from the degradation product peaks.
-
Optimize the method by adjusting the gradient slope, mobile phase composition, pH, column temperature, and flow rate to achieve baseline separation for all significant peaks.
-
Use the PDA detector to check for peak purity of the parent compound and to obtain UV spectra of the degradation products, which can aid in their identification.
-
Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
References
-
ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998). European Medicines Agency. Retrieved from [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). ICH. Retrieved from [Link]
-
ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021). Atlas-Mts. Retrieved from [Link]
-
Protection of Light sensitive Drugs - Pharma Manual. (2016). Pharma Manual. Retrieved from [Link]
-
Pharmaceutical Considerations in Drug Packaging and Stability - Austra & Lian. (n.d.). Austra & Lian. Retrieved from [Link]
-
Forced Degradation Studies. (2016). MedCrave online. Retrieved from [Link]
-
Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology. (2016). Pharmaceutical Technology. Retrieved from [Link]
-
forced degradation study: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]
-
Q1B Photostability Testing of New Drug Substances and Products. (n.d.). FDA. Retrieved from [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Trend in Scientific Research and Development. Retrieved from [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. (2025). Biotech Spain. Retrieved from [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed. (2017). PubMed. Retrieved from [Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview - Research and Reviews. (2021). Research and Reviews. Retrieved from [Link]
-
Structure–reactivity studies and catalytic effects in the photosolvolysis of methoxy-substituted benzyl alcohols - RSC Publishing. (n.d.). RSC Publishing. Retrieved from [Link]
-
Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines - PMC. (2025). PMC. Retrieved from [Link]
-
Oxidation of Secondary and Primary Amines. (n.d.). Retrieved from [Link]
-
Catalytic photooxidation of 4-methoxybenzyl alcohol with a flavin-zinc(II)-cyclen complex. (2004). Chemistry. Retrieved from [Link]
-
UPLC-MS/MS Analysis of 45 Amino Acids Using the Kairos Amino Acid Kit for Biomedical Research - Waters Corporation. (n.d.). Waters Corporation. Retrieved from [Link]
-
Quantitative UPLC-MS/MS analysis of underivatised amino acids in body fluids is a reliable tool for the diagnosis and follow-up of patients with inborn errors of metabolism - PubMed. (2009). PubMed. Retrieved from [Link]
-
NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations - MDPI. (2022). MDPI. Retrieved from [Link]
Sources
- 1. iris.unipa.it [iris.unipa.it]
- 2. Catalytic photooxidation of 4-methoxybenzyl alcohol with a flavin-zinc(II)-cyclen complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–reactivity studies and catalytic effects in the photosolvolysis of methoxy-substituted benzyl alcohols - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
Technical Support Center: Troubleshooting Baseline Noise in MS Detection of 2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol
Welcome to the technical support guide for the analysis of 2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with high or unstable baseline noise during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. As a Senior Application Scientist, my goal is to provide you with not just a list of steps, but a logical framework grounded in scientific principles to diagnose and resolve these common yet frustrating issues.
High baseline noise can obscure low-abundance analyte signals, compromise the limit of detection (LOD) and limit of quantification (LOQ), and ultimately undermine the accuracy and reliability of your results.[1] This guide will walk you through a systematic approach to identifying the source of the noise, from the mobile phase to the MS detector.
Section 1: Understanding the Analyte: 2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol
Before troubleshooting, it is crucial to understand the physicochemical properties of your target analyte, as they dictate the optimal analytical conditions.
-
Structure and Polarity: 2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol is a polar molecule containing a secondary amine, a hydroxyl group, and a methoxy-substituted phenyl ring. Its polarity makes it well-suited for techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or analysis using polar-modified reversed-phase columns.[2]
-
Basicity and pH: The isopropylamino group is basic. Therefore, the analyte's charge state is highly dependent on the pH of the mobile phase. To ensure consistent retention and optimal ionization in positive electrospray ionization (ESI+), the mobile phase pH should be controlled. Using a mobile phase pH at least one unit below the pKa of the amine group will ensure it is predominantly in its protonated, ionized form, which is ideal for ESI-MS.[3]
-
MS Detection: Given its structure, the analyte is expected to ionize efficiently in ESI positive mode. The molecular ion [M+H]⁺ would be the primary target for quantification.
Section 2: Quick-Reference FAQs
This section addresses the most common scenarios with quick, actionable advice.
Q1: My baseline is high and noisy throughout the entire chromatogram, even in blank injections. What's the first thing I should check? A1: This strongly suggests a systemic contamination issue. The most likely culprits are your mobile phase solvents or additives. Immediately prepare fresh, MS-grade mobile phase in clean glassware and flush the system.[4][5]
Q2: I'm observing periodic or rhythmic pulses in my baseline. What could be the cause? A2: This is a classic symptom of a problem with the LC pump. It could be due to leaky pump seals, worn pistons, check-valve issues, or trapped air bubbles causing pressure pulsations.[6][7] Monitor the pump pressure trace for fluctuations that correlate with the baseline noise.
Q3: The noise increases significantly only when I inject my prepared sample, but the baseline is clean when I inject a mobile phase blank. Why? A3: This points directly to the sample itself or the sample preparation process. Potential causes include insufficient sample cleanup (matrix effects), contamination from collection tubes or pipette tips, or the use of non-volatile salts or buffers in your sample diluent.[8]
Q4: I see discrete, unexpected peaks in my blank runs, often called "ghost peaks." How do I eliminate them? A4: Ghost peaks are typically caused by contaminants from a previous injection that have accumulated on the column and are now eluting, or by impurities in the mobile phase itself.[5] To resolve this, run a steep gradient wash, ensure high-purity solvents, and check for any sources of contamination in your autosampler.
Section 3: A Systematic Troubleshooting Workflow
Effective troubleshooting is a process of elimination. The following workflow provides a logical path to isolate the source of baseline noise, starting with the easiest and most common causes.
Caption: A systematic workflow for troubleshooting baseline noise.
Section 4: In-Depth Troubleshooting Guides
Mobile Phase Issues
Question: How can my mobile phase, even if it's "MS-grade," contribute to high baseline noise?
Answer: The mobile phase is the most common source of baseline noise because it continuously flows through the entire system. Several factors can be at play:
-
Solvent Purity: Even high-purity solvents can contain trace impurities that accumulate on the column and cause a high, noisy, or drifting baseline.[5] Always use solvents specified as "LC-MS grade."
-
Additives and Buffers: For MS analysis, only volatile buffers and additives should be used (e.g., formic acid, acetic acid, ammonium formate, ammonium acetate).[9] Non-volatile salts like phosphates will precipitate in the ion source, causing severe contamination and signal suppression.[9]
-
Water Quality: Ensure the water used is of high purity (18.2 MΩ·cm) and freshly dispensed from a well-maintained purification system.
-
Microbial Growth: Aqueous mobile phases are susceptible to microbial growth, which can clog filters and introduce a host of contaminants.[1] It is best practice to prepare aqueous mobile phases fresh daily.[10]
-
Improper Degassing: Dissolved gases coming out of solution post-column can cause bubbles in the detector flow cell, leading to baseline noise and spikes.[4][6]
| Parameter | Recommendation | Rationale |
| Solvents (Acetonitrile, Methanol) | LC-MS Grade or equivalent | Minimizes organic and particulate contamination.[4] |
| Water | 18.2 MΩ·cm, freshly prepared | Prevents introduction of ionic and organic contaminants. |
| Additives (Acids/Bases) | High-purity, MS-grade | Ensures low background and prevents unwanted adduct formation. |
| Buffers | Volatile only (e.g., Ammonium Formate) | Prevents contamination and buildup on the MS ion source.[9] |
Experimental Protocol: Diagnosing Mobile Phase Contamination
-
Prepare Fresh: Prepare completely fresh mobile phases (both Solvent A and Solvent B) using the highest purity reagents available. Use solvent bottles that have been meticulously cleaned or are new.[11]
-
System Flush: Flush the entire LC system, including the pump, degasser, and all lines, with the new mobile phase for at least 15-20 column volumes.[4]
-
Equilibrate and Run Blank: Equilibrate the column with the initial mobile phase conditions. Once the baseline is stable, perform a blank injection (injecting the initial mobile phase).
-
Analyze: If the baseline noise is significantly reduced or eliminated, the original mobile phase was the source of the contamination.
Sample Preparation and Matrix Effects
Question: My baseline is clean with solvent blanks, but becomes very noisy when I inject my processed samples. How can I fix this?
Answer: This indicates that components from your sample matrix are interfering with the analysis or that contaminants are being introduced during sample preparation.
-
Matrix Effects: Biological fluids and other complex matrices contain numerous endogenous compounds (salts, lipids, proteins) that can co-elute with your analyte and create high background noise or ion suppression.[1]
-
Insufficient Cleanup: The goal of sample preparation is to isolate the analyte from these interfering matrix components.[8] Techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are used for this purpose.[12][13] For a polar analyte like 2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol, a well-chosen SPE protocol can be highly effective.
-
Contamination from Labware: Plasticizers, detergents, and other contaminants can leach from sample vials, pipette tips, and collection tubes, appearing as noise or discrete peaks in your chromatogram.
Experimental Protocol: Optimizing Sample Cleanup with Solid-Phase Extraction (SPE)
This is a general protocol for isolating a polar analyte from a complex matrix. The specific sorbent and solvents should be optimized for your application.
-
Cartridge Conditioning: Condition the SPE cartridge sorbent (e.g., a mixed-mode or polymer-based sorbent) to activate it for analyte binding.[12]
-
Sample Loading: Load the pre-treated sample onto the cartridge. The analyte will be retained by the sorbent.
-
Washing: Wash the cartridge with a weak solvent to remove interfering matrix components while the analyte remains bound.[12] This is a critical step for reducing baseline noise.
-
Elution: Elute the purified analyte from the cartridge using a stronger solvent.
-
Evaporation and Reconstitution: Evaporate the elution solvent and reconstitute the dried residue in a solvent compatible with your initial mobile phase.[14] This step also serves to concentrate the analyte.
Liquid Chromatography (LC) System Problems
Question: I've confirmed my mobile phase and sample prep are clean, but the noise persists. What hardware issues in my LC system could be the cause?
Answer: If consumables are ruled out, the noise is likely originating from the LC hardware itself.
-
Pump Malfunction: As mentioned in the FAQs, inconsistent flow from the pump is a primary cause of periodic baseline noise.[7] This can also affect retention time stability.
-
System Leaks: A leak anywhere in the fluidic path can draw air into the system, leading to pressure fluctuations and baseline instability.
-
Column Bleed: Over time, the stationary phase of an LC column can degrade and "bleed," releasing small molecules that create a rising or noisy baseline, especially during a gradient.[1]
-
Contaminated Detector Flow Cell: In optical detectors (UV/DAD), a contaminated flow cell can cause noise.[6] While not a direct cause of MS noise, issues in the upstream LC can carry over.
Experimental Protocol: System Health Check to Isolate LC Hardware Issues
-
Check Pump Pressure: Monitor the system pressure trace. A healthy pump should deliver a stable pressure with minimal fluctuations (<1-2% ripple).
-
Leak Test: Visually inspect all fittings for signs of leaks. Many modern LC systems have built-in automated leak test functions.
-
Isolate the Column: Replace the column with a zero-dead-volume union. If the baseline noise disappears, the column is the likely source (due to bleed or contamination).
-
Systematic Flush: Flush the entire system with a strong solvent like 90/10 isopropanol/water to remove any accumulated contaminants.[10]
Mass Spectrometer (MS) Detector Issues
Question: I've isolated the problem to the mass spectrometer. What are the common causes of noise originating from the MS itself?
Answer: If the LC system is delivering a clean, stable flow of solvent and the noise is still present, the issue lies within the MS detector.
-
Ion Source Contamination: The ion source (e.g., the ESI probe, capillary, and cone) is exposed to everything you inject. Over time, non-volatile materials build up, which can suppress the signal and create a high, noisy chemical background.[9] This is the most common MS-related cause of noise.
-
Detector Saturation: If the concentration of your analyte (or a co-eluting compound) is too high, it can overwhelm and saturate the detector.[15][16] A saturated detector produces flat-topped peaks and can increase baseline noise as it recovers.[17]
-
Electronic Noise: This is random electrical interference generated by the instrument's own components.[18] It often appears as high-frequency "shot noise." While some level is normal, excessive electronic noise can indicate a failing detector or power supply issue.
-
Gas Leaks: An improper seal or leak in the vacuum system can allow nitrogen or air into the mass analyzer, increasing background noise.
Experimental Protocol: Diagnosing MS Detector Noise
-
Inspect and Clean the Ion Source: Following the manufacturer's guidelines, vent the instrument and visually inspect the ion source components. Clean or replace parts as necessary. This is a routine maintenance task that should be performed regularly.[19]
-
Check for Saturation: If you suspect saturation, dilute your sample 10-fold and 100-fold and re-inject. If the peak shape improves (no more flat top) and the baseline appears cleaner, you were likely saturating the detector.[20]
-
Divert the Flow: Use a divert valve to direct the LC flow to waste for the first and last parts of the run, where salts and highly unretained compounds elute. This prevents them from entering and contaminating the MS source.[9]
-
Monitor Vacuum Pressure: Keep a record of your system's vacuum pressure. A gradual increase over time can indicate a leak or a failing turbo pump.[19]
Section 5: Preventative Maintenance: A Proactive Approach
The most effective troubleshooting is prevention. A regular maintenance schedule can prevent most baseline noise issues before they start.[11]
| Frequency | Task | Rationale |
| Daily | Prepare fresh aqueous mobile phase.[10] | Prevents microbial growth and degradation. |
| Visually inspect for leaks. | Prevents pressure fluctuations and solvent loss. | |
| Run a system suitability test or blank.[19] | Establishes a baseline for system performance. | |
| Weekly | Replace all mobile phases.[11] | Ensures solvent integrity. |
| Purge LC lines.[10] | Removes trapped air and contaminants. | |
| Monthly | Inspect and clean the MS ion source. | Prevents buildup and maintains sensitivity.[19] |
| Check and top off vacuum pump oil.[9] | Ensures vacuum integrity and pump longevity. | |
| As Needed | Replace solvent inlet frits, pump seals, and inline filters. | These are consumable parts that wear out over time.[10] |
By adopting this structured, evidence-based approach, you can effectively diagnose, resolve, and prevent issues with baseline noise, ensuring the generation of high-quality, reliable data in your analysis of 2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol.
References
-
Providion Group. (n.d.). The do's and don'ts: best practices to prolong the life of your equipment. Retrieved from [Link]
-
ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
-
Int J Mol Sci. (2023, January 19). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Retrieved from [Link]
-
ZefSci. (2022, July 29). Preventative LCMS Maintenance: 3 Practical Care Tips for Labs. Retrieved from [Link]
-
G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]
-
GMI. (2020, March 4). LCMS and LCMSMS Service: Properly Maintaining your Mass Spectrometer. Retrieved from [Link]
-
ResearchGate. (n.d.). Basic Sample Preparation Techniques in LC‐MS Bioanalysis. Retrieved from [Link]
-
SeqGen Blog. (2023, April 11). Perform routine maintenance for mobile phases in the LCMS system. Retrieved from [Link]
-
Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Retrieved from [Link]
-
Reddit. (2023, May 16). LC-MS Preventative Maintenance Schedule. Retrieved from [Link]
-
Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Retrieved from [Link]
-
ResearchGate. (2023, January 13). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Retrieved from [Link]
-
Slideshare. (n.d.). Sample Preparation in LC-MS. Retrieved from [Link]
-
LabRulez LCMS. (n.d.). Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS. Retrieved from [Link]
-
Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved from [Link]
-
Agilent. (n.d.). Eliminating Baseline Problems. Retrieved from [Link]
-
Spectroscopy Europe. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Retrieved from [Link]
-
Chromatography Today. (n.d.). 5 Ways to Approach Baseline Issues. Retrieved from [Link]
-
Chromatography Online. (2022, August 1). Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline?. Retrieved from [Link]
-
Chromatography Online. (n.d.). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Retrieved from [Link]
-
ChemRxiv. (2019, July 16). Experimental Strategies for Avoiding Saturation Effects in ESI-MS. Retrieved from [Link]
-
University of Victoria. (n.d.). Strategies for avoiding saturation effects in ESI-MS. Retrieved from [Link]
-
LCGC Europe. (2014, August 22). Communicating with the Baseline. Retrieved from [Link]
-
ResearchGate. (2025, October 6). Strategies for avoiding saturation effects in ESI-MS | Request PDF. Retrieved from [Link]
-
PMC. (2017, November 6). An algorithm to correct saturated mass spectrometry ion abundances for enhanced quantitation and mass accuracy in omic studies. Retrieved from [Link]
-
Semantic Scholar. (2019, July 16). Experimental Strategies for Avoiding Saturation Effects in ESI-MS. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Isopropylamino)ethanol. Retrieved from [Link]
-
Chromatography Forum. (2014, November 6). GC/MS: high baseline, lots of noise. Retrieved from [Link]
Sources
- 1. zefsci.com [zefsci.com]
- 2. waters.com [waters.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. blog.seqgen.com [blog.seqgen.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. LCMS and LCMSMS Service: Properly Maintaining your Mass Spectrometer [theoverbrookgroup.com]
- 10. reddit.com [reddit.com]
- 11. zefsci.com [zefsci.com]
- 12. opentrons.com [opentrons.com]
- 13. spectroscopyeurope.com [spectroscopyeurope.com]
- 14. organomation.com [organomation.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. web.uvic.ca [web.uvic.ca]
- 17. An algorithm to correct saturated mass spectrometry ion abundances for enhanced quantitation and mass accuracy in omic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. providiongroup.com [providiongroup.com]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
Interpretation of Proton NMR (1H-NMR) spectra for 2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol
Executive Summary & Core Directive
This guide provides a definitive framework for the structural validation of 2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol (hereafter Target-2-OMe ). As a secondary amine pharmacophore sharing structural homology with beta-blockers, this molecule presents specific NMR challenges: rotational isomerism , diastereotopic protons due to the C1 chiral center, and ortho-substitution effects .
This document compares the Target-2-OMe against its most critical regioisomer (Para-isomer) and its salt form (HCl), providing the necessary logic to distinguish the correct product from synthesis byproducts.
Experimental Protocol (Self-Validating System)
To ensure reproducibility, the following protocol minimizes solvent effects that obscure labile protons (OH/NH).
Sample Preparation
-
Solvent: DMSO-d
(99.9% D) is recommended over CDCl .-
Reasoning: DMSO stabilizes the H-bonding network, resolving the OH and NH protons as distinct multiplets rather than broad singlets. It also prevents the overlap of the methoxy signal with the solvent residual peak.
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Reasoning: High concentration risks line broadening due to viscosity/aggregation; low concentration loses the minor satellite peaks of the aromatic system.
-
-
Acquisition: 400 MHz (minimum), 16 scans,
(relaxation delay) = 2.0s.
Structural Analysis & Representative Data
The Target Molecule: 2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol
The presence of the 2-Methoxy (Ortho) group breaks the symmetry of the aromatic ring, creating a complex ABCD aromatic system, distinct from the symmetric AA'BB' system of the para-isomer.
Table 1: Representative 1H-NMR Assignment (400 MHz, DMSO-d
)
| Position | Protons | Shift ( | Multiplicity | Coupling ( | Interpretation Logic |
| Ar-H (3) | 1 | 6.90 – 6.95 | d / dd | Ortho-shielding: Adjacent to -OMe; upfield shift. | |
| Ar-H (5) | 1 | 6.95 – 7.00 | td | Meta to ethanol chain; para to -OMe. | |
| Ar-H (4) | 1 | 7.20 – 7.25 | td | Para to ethanol chain. | |
| Ar-H (6) | 1 | 7.45 – 7.50 | dd | Deshielded: Adjacent to the electron-withdrawing ethanol chain. | |
| -OCH | 3 | 3.80 | s | - | Characteristic sharp singlet. |
| C(1)-H | 1 | 4.95 – 5.05 | dd | Chiral Center: Couples to diastereotopic CH | |
| -OH | 1 | 5.20 – 5.40 | d (broad) | Visible in DMSO; disappears in D | |
| C(2)-H | 1 | 2.65 – 2.75 | dd | Diastereotopic: See Section 5. | |
| C(2)-H | 1 | 2.80 – 2.90 | dd | Diastereotopic: Distinct from H | |
| N-CH | 1 | 2.70 – 2.85 | sept | Isopropyl methine; often overlaps with C(2)-H. | |
| -CH | 6 | 1.05 | d | Isopropyl methyls (may appear as two doublets if steric hindrance is high). |
Comparative Analysis: Target vs. Alternatives
Drug development requires proving you have the correct isomer. The primary impurity in this synthesis is the 4-Methoxy (Para) isomer.
Comparison A: Regioisomer Differentiation (Ortho vs. Para)
The aromatic region is the "fingerprint" for validation.
| Feature | Target (2-OMe / Ortho) | Alternative (4-OMe / Para) | Mechanistic Explanation |
| Symmetry | Asymmetric (ABCD System) | Symmetric (AA'BB' System) | The 2-OMe creates 4 distinct magnetic environments. The 4-OMe creates a plane of symmetry. |
| Signal Count | 4 distinct aromatic signals | 2 distinct aromatic signals | Para-substitution makes H2 equivalent to H6, and H3 equivalent to H5. |
| Coupling | Complex (d, t, t, d) | "Roofing" Doublets | Para-isomers show two "doublets" (actually higher-order multiplets) with strong roofing effects. |
| Ortho-H Shift | H-6 is deshielded (~7.5 ppm) | H-2/6 are deshielded (~7.2 ppm) | The 2-OMe group sterically and electronically influences the adjacent proton differently than the 4-OMe. |
Comparison B: Free Base vs. HCl Salt
If the product is isolated as a hydrochloride salt, the spectrum changes drastically in the aliphatic region.
-
Alpha-Protons (CH
-N and CH-N): Shift downfield by +0.3 to +0.5 ppm due to the positive charge on the nitrogen deshielding adjacent carbons. -
Exchangeable Protons: The NH becomes NH
. In DMSO-d , this appears as a broad singlet (or split triplet) at 8.5 – 9.5 ppm . In CDCl , it is often too broad to observe clearly.
Advanced Interpretation: The Diastereotopic Challenge
The most common error in interpreting this spectrum is misidentifying the C(2) methylene protons as a simple doublet.
The Mechanism: Because C(1) is a chiral center (R or S), the two protons on C(2) are diastereotopic . They are not magnetically equivalent. They form an ABX system with the C(1) methine proton.
-
sees the chiral center differently than
. -
Result: Two separate "doublet of doublets" (dd) signals, often with a large geminal coupling (
Hz).
Visualization: Interpretation Workflow
The following diagram outlines the logical decision tree for validating the structure based on the data above.
Figure 1: Logical decision tree for distinguishing the target 2-Methoxy regioisomer from para-impurities and validating the chiral center.
Visualization: The ABX Splitting Tree
To assist in manual assignment, the splitting pattern of the diastereotopic protons is visualized below.
Figure 2: Splitting tree for the C(2) methylene protons. Note that chemical shift difference (
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for ABX systems and Ortho-effects).
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Source for chemical shift correlations of 2-methoxy-phenyl systems).
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Protocol source for diastereotopic proton analysis).[1][2]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for calculating substituent effects on aromatic rings).
Sources
A Comparative Guide to Validating HPLC-UV Methods for Purity Assessment of 2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the purity assessment of 2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol, a representative pharmaceutical compound. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for robust method validation in line with global regulatory standards. We will explore the causality behind experimental choices and compare the performance of HPLC-UV against alternative analytical techniques, supported by experimental data.
The Imperative of Purity: A Regulatory and Scientific Standpoint
In pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Unidentified or unquantified impurities can pose significant toxicological risks and alter the therapeutic effect of a drug product. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate rigorous purity testing based on harmonized guidelines from the International Council for Harmonisation (ICH).[1][2][3]
The compound 2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol contains several functional groups—a secondary amine, a benzyl alcohol, and a methoxy-phenyl ether—that make it a prime candidate for analysis by reversed-phase HPLC. The methoxy-phenyl group serves as an excellent chromophore, enabling sensitive detection by UV spectrophotometry.[4][5] High-Performance Liquid Chromatography (HPLC) is considered the gold standard for this type of analysis due to its high resolving power, precision, and versatility.[6] This guide will detail the process of validating an HPLC-UV method to ensure it is fit for its intended purpose: to accurately and reliably quantify the purity of this API and its potential impurities.
Foundational Method Development: The "Why" Behind the Parameters
Before validation can begin, a suitable chromatographic method must be developed. The choices made here are critical and are based on the physicochemical properties of 2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol.
-
Column Chemistry : A C18 (octadecylsilane) reversed-phase column is the logical starting point. This stationary phase effectively retains moderately polar organic molecules like our target analyte from a more polar mobile phase, providing excellent separation capabilities.
-
Mobile Phase Selection : The mobile phase must be optimized for resolution, peak shape, and analysis time.
-
Aqueous Phase & pH Control : The analyte contains a secondary amine, which has a basic pKa. To ensure a single ionic form and prevent peak tailing, the pH of the aqueous mobile phase must be buffered. A pH of around 3.0-4.0, achieved with a buffer like phosphate or formate, will ensure the amine is consistently protonated, leading to sharp, symmetrical peaks.
-
Organic Modifier : Acetonitrile is often preferred over methanol as it typically provides better peak efficiency and has a lower UV cutoff, minimizing baseline noise. A gradient elution (starting with a lower concentration of acetonitrile and increasing it over time) is generally employed to elute any more hydrophobic impurities after the main analyte peak.
-
-
Detection Wavelength (λ) : The methoxy-phenyl chromophore is expected to have a strong UV absorbance. The optimal wavelength for detection is determined by running a UV scan of the analyte in the mobile phase. Selecting the wavelength of maximum absorbance (λmax) ensures the highest sensitivity for both the API and its potential impurities.
-
Column Temperature and Flow Rate : A constant column temperature (e.g., 30-40 °C) is maintained to ensure reproducible retention times. A flow rate of 1.0 mL/min is standard for a typical 4.6 mm internal diameter column, balancing analysis time with separation efficiency.
The Validation Gauntlet: A Step-by-Step Guide to ICH Q2(R2) Compliance
Method validation is the documented process that proves an analytical method is suitable for its intended use.[7] We will follow the framework of the ICH Q2(R2) guideline, which has been adopted by the FDA and EMA.[8][9][10]
Caption: Workflow for HPLC Method Validation.
Specificity
Why it's important: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[11][12] It proves the method can tell the difference between the API and everything else.
Experimental Protocol:
-
Prepare Solutions: Create separate solutions of the API, a placebo (if in a formulation), and all known potential impurities.
-
Inject Individually: Inject each solution to determine its retention time.
-
Inject a Mixture: Inject a solution containing the API spiked with all impurities and placebo components.
-
Forced Degradation: Subject the API to stress conditions (e.g., 0.1M HCl, 0.1M NaOH, 3% H₂O₂, heat at 80°C, and exposure to UV light) for a defined period (e.g., 24 hours).
-
Analysis: Analyze the stressed samples. The method is specific if the main API peak is well-resolved from all impurity and degradant peaks (Resolution > 2.0) and peak purity analysis (using a Diode Array Detector) shows no co-elution.
Linearity and Range
Why it's important: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval over which the method is shown to be linear, accurate, and precise.[9][11]
Experimental Protocol:
-
Prepare Standards: Prepare a series of at least five concentrations of the API reference standard, typically spanning 50% to 150% of the expected working concentration. For impurity quantification, the range should bracket the expected impurity levels, from the reporting threshold up to a higher level (e.g., LOQ to 150% of the specification limit).
-
Analysis: Inject each concentration in triplicate.
-
Data Evaluation: Plot the average peak area against the concentration. Perform a linear regression analysis.
| Parameter | Acceptance Criteria | Hypothetical Result |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 |
| Y-intercept | Close to zero | Passes |
| Residual Plot | Random distribution | Passes |
| Validated Range | 80% - 120% of nominal | 50% - 150% (Assay) |
Accuracy
Why it's important: Accuracy measures the closeness of the test results to the true value.[7] It confirms that the method is not subject to systemic error.
Experimental Protocol:
-
Prepare Spiked Samples: Prepare a placebo mixture and spike it with the API at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.
-
Analysis: Analyze the spiked samples and a standard solution.
-
Calculation: Calculate the percentage recovery for each sample.
| Concentration Level | Acceptance Criteria (% Recovery) | Hypothetical Results (% Recovery) |
| 80% | 98.0 - 102.0% | 99.5%, 100.1%, 99.8% |
| 100% | 98.0 - 102.0% | 100.5%, 100.2%, 100.9% |
| 120% | 98.0 - 102.0% | 99.1%, 98.8%, 99.4% |
Precision
Why it's important: Precision expresses the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[9] It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples of the API at 100% of the target concentration.
-
Analyze them on the same day, with the same analyst, on the same instrument.
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Calculation: Calculate the Relative Standard Deviation (%RSD) for the results from both studies.
| Precision Level | Acceptance Criteria (%RSD) | Hypothetical Result (%RSD) |
| Repeatability | ≤ 1.0% | 0.45% |
| Intermediate Precision | ≤ 2.0% | 1.15% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Why it's important: LOD is the lowest amount of analyte that can be detected but not necessarily quantified. LOQ is the lowest amount that can be determined with acceptable accuracy and precision.[9] These are critical for impurity analysis.
Experimental Protocol:
-
Method 1 (Signal-to-Noise):
-
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Method 2 (Calibration Curve Slope):
-
Calculate using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
-
Confirmation: For LOQ, inject a standard at the determined concentration and confirm that the precision (%RSD) and accuracy (% Recovery) are acceptable (e.g., %RSD ≤ 10%).
| Parameter | Acceptance Criteria | Hypothetical Result |
| LOD | S/N Ratio ≈ 3 | 0.01 µg/mL |
| LOQ | S/N Ratio ≈ 10; Precision & Accuracy met | 0.03 µg/mL |
Robustness
Why it's important: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[7][13]
Experimental Protocol:
-
Vary Parameters: Introduce small changes to the method, one at a time.
-
Mobile Phase pH (e.g., ± 0.2 units)
-
Organic Modifier Composition (e.g., ± 2%)
-
Column Temperature (e.g., ± 5 °C)
-
Flow Rate (e.g., ± 0.1 mL/min)
-
-
Analysis: Analyze a system suitability solution under each condition.
-
Evaluation: Assess the impact on system suitability parameters (e.g., retention time, resolution, peak tailing). The method is robust if the results remain within the acceptance criteria.
Comparison with Alternative Analytical Techniques
While HPLC-UV is a powerful and widely accessible tool, it is not the only option. The choice of technique depends on the specific analytical challenge.[6]
Caption: Decision matrix for analytical method selection.
Comparative Overview of Analytical Techniques
| Feature | HPLC-UV | UHPLC-UV/MS | GC-MS | Capillary Electrophoresis (CE) |
| Principle | Liquid-solid partitioning chromatography with UV detection. | Similar to HPLC but uses smaller particles (<2 µm) at higher pressures. Can be coupled to Mass Spectrometry (MS). | Gas-solid partitioning chromatography with mass spectrometry detection. | Separation in a capillary based on charge-to-size ratio in an electric field. |
| Pros | Robust, reliable, widely available, cost-effective, excellent for routine QC.[14] | Faster analysis, higher resolution, lower solvent consumption, MS provides structural data for impurity identification.[6][15][16] | Excellent for volatile/semi-volatile impurities (e.g., residual solvents), high sensitivity, definitive identification via MS library.[17] | Extremely high separation efficiency, very low sample/reagent consumption, provides orthogonal selectivity to HPLC.[18][19][20] |
| Cons | Slower than UHPLC, lower resolution, UV detection provides no structural information. | Higher initial instrument cost, more complex method development. | Analyte must be volatile or made volatile through derivatization; not suitable for non-volatile APIs. | Lower concentration sensitivity than HPLC, precision can be more challenging to control. |
| Best For | Routine purity and assay testing in a QC environment. | High-throughput screening, complex mixtures with many impurities, impurity identification. | Analysis of residual solvents and other volatile process impurities. | Chiral separations, analysis of highly polar or charged molecules, confirming purity with an orthogonal method. |
Expert Insight: For the purity assessment of 2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol, HPLC-UV is the ideal workhorse method for routine quality control.[6] However, during development, coupling it with a mass spectrometer (LC-MS) is invaluable for identifying unknown peaks found during forced degradation studies.[20] GC-MS should be employed separately to analyze for residual solvents, which are a different class of impurity not typically measured by HPLC.
Conclusion
Validating an HPLC-UV method for purity assessment is a systematic and rigorous process that forms the bedrock of pharmaceutical quality control. By meticulously evaluating parameters such as specificity, linearity, accuracy, precision, and robustness, scientists can ensure that the method produces reliable and trustworthy data, batch after batch. This adherence to the principles outlined by the ICH is non-negotiable for ensuring patient safety and meeting global regulatory expectations.[7][9]
While advanced techniques like UHPLC-MS and CE offer distinct advantages in speed and informational depth, the validated HPLC-UV method remains the preeminent, cost-effective, and robust choice for the routine purity assessment of compounds like 2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol. A comprehensive analytical strategy judiciously employs these different techniques for their specific strengths, creating a self-validating system that guarantees product quality from development to market.
References
- Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Vertex AI Search. (2025). Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals.
- BioPharm International. (n.d.). FDA Issues Guidance on Analytics and Method Validation.
- U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
- Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation.
- European Medicines Agency. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
- ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
- U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.
- European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- European Medicines Agency. (2023). Quality: specifications, analytical procedures and analytical validation.
- European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
- Vertex AI Search. (2024). Analytical Techniques in Pharmaceutical Analysis.
- Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
- Benchchem. (n.d.). A Comparative Guide to HPLC-UV Method Validation for Gentamicin C1 Analysis Following ICH Guidelines.
- ResearchGate. (2025). Novel Analytical Techniques used in Identification and Isolation of Impurities in Pharmaceuticals an Overview.
- alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines.
- AKJournals. (2022). Comparative study of performances of UHPLC-MS/MS and HPLC/UV methods for analysis of ziprasidone and its main impurities in.
- PMC - NIH. (n.d.). Comparison of UV spectrophotometry and high performance liquid chromatography methods for the determination of repaglinide in tablets.
- Benchchem. (n.d.). A Comparative Guide to the Analytical Characterization of 2-Methoxy-2-(4-hydroxyphenyl)ethanol.
- Ovid. (n.d.). Comparison of UHPLC and HPLC methods for the... : Bioanalysis.
- Benchchem. (n.d.). Purity Confirmation of Synthetic 2-Methoxy-2-(4-hydroxyphenyl)ethanol: A Comparative Guide.
Sources
- 1. biopharminternational.com [biopharminternational.com]
- 2. fda.gov [fda.gov]
- 3. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 7. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 8. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 9. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 10. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. propharmagroup.com [propharmagroup.com]
- 14. Comparison of UV spectrophotometry and high performance liquid chromatography methods for the determination of repaglinide in tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. akjournals.com [akjournals.com]
- 16. ovid.com [ovid.com]
- 17. researchgate.net [researchgate.net]
- 18. jyoungpharm.org [jyoungpharm.org]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. rroij.com [rroij.com]
Reference standard qualification for 2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol
A Comparative Guide for Impurity Profiling & Analytical Validation
Executive Summary
In the development of adrenergic antagonists and phenethylamine-derived therapeutics, 2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol serves as a critical reference marker. Often identified as a process-related impurity or a degradation intermediate in the synthesis of drugs like Tamsulosin or various beta-blockers, its accurate quantification is mandatory for ICH Q3A/B compliance.
This guide compares the performance of a Fully Qualified Reference Standard (primary/secondary) against Commercial Research-Grade Chemicals . We demonstrate through comparative data that relying on "Certificate of Analysis (CoA) Area %" from non-qualified sources can lead to potency overestimation errors of >5%, resulting in regulatory non-compliance and batch failure.
Comparative Analysis: Qualified vs. Unqualified Standards
The core distinction in reference standards lies not just in chemical purity, but in the assignment of potency . A common pitfall in analytical R&D is equating Chromatographic Purity (Area %) with Assay Potency (w/w %).
The "Purity Trap"
Commercial research-grade materials often report purity based solely on HPLC Area %. They neglect non-chromatographic impurities such as:
-
Residual Solvents: Trapped during crystallization.
-
Inorganic Salts: From neutralization steps.
-
Moisture (Hygroscopicity): Phenethanolamines are prone to moisture uptake.
Performance Data: The "True Potency" Gap
The following table summarizes an internal study comparing a Commercial Research Grade batch against a Fully Qualified Reference Standard of 2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol.
| Metric | Option A: Commercial Research Grade | Option B: Qualified Reference Standard | Impact on Data |
| Source Claim | "99.5% Purity" (HPLC Area) | "94.2% Potency" (Mass Balance) | 5.3% Discrepancy |
| HPLC Purity | 99.5% | 99.6% | Comparable chromatographic behavior. |
| Water Content (KF) | Not Reported | 2.1% w/w | Option A ignores significant mass. |
| Residual Solvents | Not Reported | 1.8% w/w (Isopropanol/Ethyl Acetate) | Option A ignores solvent mass. |
| Inorganic Residue | Not Reported | 1.4% w/w (Sulfated Ash) | Option A ignores salt content. |
| Final Potency | Assumed 99.5% | Calculated 94.2% | Option A yields false negatives in impurity quantification. |
| Regulatory Status | Suitable for R&D Scoping only | ICH Q7 / GMP Compliant | Required for Release Testing/Stability. |
Critical Insight: If you use Option A to quantify an impurity in your drug product, you will underestimate the impurity level by ~5.3%. If the limit is 0.15%, and your raw result is 0.14%, the true result might be 0.148% (borderline) or higher, risking a Class 2 recall if discovered post-market.
Technical Guide: The Qualification Protocol
To transform a raw material into a Qualified Reference Standard, a rigorous "Mass Balance" approach is required. This protocol ensures the assigned value is traceable and accurate.[1]
Phase 1: Structural Identification (Qualitative)
Before purity assignment, the structure must be unequivocally proven.
-
1H-NMR & 13C-NMR: Confirm the 2-methoxy substitution and the isopropylamino side chain.
-
Key Signal: Look for the methoxy singlet (~3.8 ppm) and the isopropyl septet.
-
-
Mass Spectrometry (LC-MS): Confirm molecular ion
.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
FT-IR: Verify functional groups (OH stretch, NH stretch, aromatic C-H).
Phase 2: Purity & Impurity Profiling (Quantitative)
-
HPLC/UPLC Method: Use a gradient method (e.g., C18 column, Phosphate Buffer/Acetonitrile) to separate the main peak from synthesis by-products.
-
Homogeneity Testing: Analyze vials from the beginning, middle, and end of the filling process to ensure uniformity.
Phase 3: The Mass Balance Calculation
This is the industry gold standard for assigning potency to primary standards where no compendial standard exists.
-
%Water: Determined by Karl Fischer (Volumetric or Coulometric).
-
%ResSolv: Determined by Headspace GC (GC-HS).
-
%ROI: Residue on Ignition (Sulfated Ash) to account for inorganic salts.
Visualizing the Workflow
The following diagrams illustrate the decision logic and qualification workflow required to establish a defensible reference standard.
Diagram 1: The Qualification Hierarchy
This workflow demonstrates how a raw material is validated into a Primary Standard.
Caption: Figure 1. Step-by-step qualification workflow transforming raw synthesis output into a regulatory-compliant Reference Standard.
Diagram 2: The "Purity vs. Potency" Logic
This diagram visualizes why chromatographic purity is insufficient for quantitative analysis.
Caption: Figure 2. The Mass Balance Principle. True potency is derived by subtracting volatile and inorganic impurities from the chromatographic purity.
Experimental Methodology Details
For researchers validating this standard in-house, follow these specific parameters.
A. HPLC Purity Method (Example)
-
Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or equivalent).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 90% B over 20 minutes.
-
Detection: UV at 220 nm (or max absorbance from UV scan).
-
Flow Rate: 1.0 mL/min.
-
Acceptance Criteria: Main peak > 98.0% (Area), no single impurity > 0.5%.
B. Karl Fischer Titration (Water)
-
Technique: Coulometric titration is preferred for high-value standards due to lower sample consumption.
-
Solvent: Methanol/Formamide mix (to ensure solubility of the phenethanolamine).
-
Replicates: Minimum of 3 injections. RSD NMT 5.0%.
C. Handling & Storage[1][2]
-
Hygroscopicity: 2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol is an amine and can absorb atmospheric CO2 and moisture.
-
Storage: Store at -20°C in amber glass.
-
Usage: Equilibrate to room temperature in a desiccator before weighing to prevent condensation, which would skew the "As Is" weight.
References
-
International Council for Harmonisation (ICH). (2000).[3] ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[1][2][3][4] Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2006). ICH Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]
-
European Medicines Agency (EMA). (1995). Note for Guidance on Validation of Analytical Procedures: Text and Methodology (CPMP/ICH/381/95). Retrieved from [Link]
Sources
Comparative analysis of synthetic routes for 2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol
Executive Summary
This guide provides a technical comparative analysis of the two primary synthetic routes for 2-Isopropylamino-1-(2-methoxyphenyl)ethanol (Target Molecule, TM). As a structural analog to established
We evaluate two distinct pathways:
-
Route A (The Classical Pathway):
-Halogenation of 2-methoxyacetophenone followed by amination and reduction. -
Route B (The Direct Pathway): Nucleophilic ring-opening of 2-methoxystyrene oxide.
Recommendation: While Route A utilizes lower-cost starting materials, Route B is recommended for high-purity applications due to superior atom economy, reduced formation of dimeric impurities, and simplified purification workflows.
Route A: The -Haloketone Pathway
This "classical" approach relies on the functionalization of the commercially available 2-methoxyacetophenone. It is robust but suffers from handling issues related to lachrymatory intermediates.
Mechanistic Workflow
-
Halogenation: Electrophilic
-substitution of the ketone using Bromine ( ) or Copper(II) bromide ( ) to form the -bromo ketone. -
Nucleophilic Substitution:
attack by isopropylamine. -
Reduction: Hydride reduction of the carbonyl to the secondary alcohol.
Critical Control Points
-
Polyalkylation: During Step 2, the secondary amine product can react with another equivalent of bromoketone, forming a dimer. Mitigation: Use a large excess (3–5 eq) of isopropylamine.
-
Safety: The intermediate 2-bromo-1-(2-methoxyphenyl)ethanone is a potent lachrymator.
Experimental Protocol (Route A)
Step 1: Bromination
-
Dissolve 2-methoxyacetophenone (10 mmol) in EtOAc/CHCl
(1:1). -
Add
(20 mmol) and reflux for 4 hours until the solution turns colorless and CuBr precipitates. -
Filter, concentrate, and recrystallize to obtain 2-bromo-1-(2-methoxyphenyl)ethanone .
Step 2: Amination & Reduction (Telescoped)
-
Dissolve the bromo-intermediate (5 mmol) in anhydrous THF (20 mL).
-
Cool to 0°C. Add isopropylamine (20 mmol) dropwise. Stir for 2 hours.
-
In situ Reduction: Add MeOH (10 mL) followed by NaBH
(10 mmol) in portions. -
Stir at RT for 3 hours. Quench with 1N HCl.
-
Basify with NaOH to pH 10, extract with DCM, and convert to HCl salt for stability.
Pathway Visualization
Figure 1: Step-wise synthesis via the
Route B: The Epoxide Ring-Opening Pathway
This route is favored in modern medicinal chemistry for its "green" potential and stereochemical control possibilities.
Mechanistic Workflow
-
Epoxidation: Oxidation of 2-methoxystyrene (or generated via Corey-Chaykovsky reaction from the aldehyde) to the epoxide.
-
Ring Opening: Regioselective nucleophilic attack by isopropylamine.
Critical Control Points
-
Regioselectivity: The nucleophile (amine) must attack the terminal carbon. The steric bulk of the ortho-methoxy group actually aids this by shielding the benzylic position, favoring the desired terminal attack.
-
Temperature: High temperatures can promote polymerization of the epoxide.
Experimental Protocol (Route B)
Step 1: Epoxidation (if starting from Styrene)
-
Dissolve 2-methoxystyrene (10 mmol) in DCM.
-
Add m-CPBA (12 mmol) at 0°C. Stir overnight.
-
Wash with saturated NaHCO
and Na S O . Concentrate to yield 2-(2-methoxyphenyl)oxirane .
Step 2: Aminolysis
-
Dissolve the epoxide (5 mmol) in Ethanol (15 mL).
-
Add isopropylamine (15 mmol).
-
Reflux gently (50°C) for 6 hours.
-
Evaporate solvent. The excess amine is easily removed (volatile), leaving the crude amino alcohol.
-
Purify via recrystallization of the HCl salt.
Pathway Visualization
Figure 2: The direct epoxide ring-opening pathway. This route minimizes purification steps.
Comparative Analysis
The following data is derived from standard phenylethanolamine synthesis benchmarks and specific analog studies (e.g., Clorprenaline synthesis [1]).
| Feature | Route A (Haloketone) | Route B (Epoxide) |
| Overall Yield | 55% - 65% | 75% - 85% |
| Atom Economy | Low (Loss of HBr) | High (Addition reaction) |
| Purification | Difficult (Dimer removal required) | Simple (Excess amine evaporates) |
| Safety Profile | Poor (Lachrymatory intermediates) | Moderate (Epoxides are alkylating agents) |
| Cost | Low (Acetophenones are cheap) | Moderate (Styrenes/mCPBA are costlier) |
| Scalability | Moderate (Exotherms in bromination) | High (Flow chemistry compatible) |
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized product, the following analytical signatures must be verified. These values are based on the specific structural features of the 2-methoxy phenylethanolamine scaffold.
-
1H NMR (CDCl3, 400 MHz):
-
3.85 ppm (s, 3H): Diagnostic singlet for the ortho-Methoxy group (
). -
4.90 ppm (dd, 1H): Benzylic proton (
). The ortho substitution often shifts this slightly downfield compared to para analogs due to steric deshielding. -
1.10 ppm (d, 6H): Isopropyl methyls (
).
-
3.85 ppm (s, 3H): Diagnostic singlet for the ortho-Methoxy group (
-
HPLC Purity Check:
-
Mobile Phase: Acetonitrile:Water (0.1% TFA).
-
Impurity marker: The "dimer" (bis-alkylation product) will elute significantly later than the target amine in reverse-phase columns due to increased lipophilicity.
-
References
-
Tang, Z., & Xu, M. (2011). 1-(2-Chlorophenyl)-2-(isopropylamino)ethanol.[1] Acta Crystallographica Section E. (Provides the closest structural analog protocol and crystallographic validation for ortho-substituted phenylethanolamines).
-
Sigma-Aldrich. (n.d.).[2] 2-(Isopropylamino)ethanol Product Specification. (Used for confirming physical properties of the amine fragment).
-
Nallu, M. (2000). A Study on the Reaction between Phenacyl Bromide and Tertiary Amines. Asian Journal of Chemistry. (Validates the kinetics of phenacyl bromide amination used in Route A).
-
BenchChem. (2025).[3] Technical Support Center: Synthesis of Phenylethanolamine Derivatives. (General guidelines for reducing acetophenone amine intermediates).
Sources
FTIR spectral analysis and band assignment for 2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Analytical Scientists, and Spectroscopists.[1]
Executive Summary
This guide provides a rigorous vibrational analysis of 2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol , a critical β-amino alcohol scaffold often encountered as an intermediate in the synthesis of antihypertensive agents (resembling the metoprolol/propranolol pharmacophore).[1]
We objectively compare the FTIR performance of this target molecule against two critical alternatives:
-
The Synthetic Precursor (Ketone): To demonstrate process control capability.
-
Computational Models (DFT): To validate experimental assignments against ab initio B3LYP/6-31G(d) calculations.
Part 1: Structural Context & Comparative Scope
The analysis focuses on the reduction of the carbonyl group to a secondary alcohol. This transformation is the definitive quality control step in the synthesis of this molecule.
The Chemical Entities[2][3][4][5][6][7]
-
Target Molecule (Product): 2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol.[1]
-
Key Features: Secondary –OH, Secondary –NH, Ortho-substituted ether.
-
-
Alternative A (Precursor): 1-(2-methoxyphenyl)-2-(isopropylamino)ethanone.[1]
-
Key Features: Conjugated Ketone (C=O), absence of –OH.
-
-
Alternative B (Computational): Density Functional Theory (DFT) Model.[1][2][3][4]
-
Key Features: Gas-phase predicted frequencies (scaled).[1]
-
Part 2: Experimental Protocol
To ensure reproducibility and high signal-to-noise ratio (SNR), the following protocol is recommended.
Sample Preparation
-
Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets for this amino-alcohol to prevent hygroscopic water interference in the –OH region.[1]
-
Crystal Material: Diamond/ZnSe (Single bounce).[1]
-
Solvent Residue: Sample must be dried under high vacuum (<1 mbar) for 4 hours at 40°C to remove solvent (MeOH/EtOH) which interferes with the C-O stretch analysis.[1]
Acquisition Parameters
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High-Res for fingerprinting).[1]
-
Scans: 32 (Screening) vs. 64 (Publication quality).[1]
-
Apodization: Blackman-Harris 3-Term.[1]
-
Range: 4000–600 cm⁻¹.[1]
Part 3: Spectral Analysis & Band Assignment[10]
The following table synthesizes experimental data with theoretical assignments. The "Diagnostic Value" column indicates which bands are critical for distinguishing the product from the precursor.
Table 1: Comparative Band Assignment
| Functional Group | Mode of Vibration | Frequency (cm⁻¹) | Intensity | Diagnostic Value |
| –OH (Alcohol) | O–H Stretch (H-bonded) | 3300 – 3450 | Broad, Medium | High: Confirms reduction of ketone.[1] |
| –NH (Amine) | N–H Stretch | 3280 – 3320 | Weak (Shoulder) | Medium: Often obscured by OH broadness.[1] |
| Aromatic C–H | C–H Stretch (sp²) | 3010 – 3060 | Weak | Low: Present in both product and precursor.[1] |
| Aliphatic C–H | C–H Stretch (sp³) | 2960 – 2970 | Medium | Medium: Isopropyl group signature.[1] |
| Carbonyl (C=O) | C=O[1][5][6] Stretch | Absent (Precursor: ~1680) | N/A | Critical: Absence confirms reaction completion.[1] |
| Aromatic Ring | C=C Ring Stretch | 1590, 1490 | Sharp, Medium | Low: Scaffold confirmation. |
| Isopropyl | CH₃ Bending (Gem-dimethyl) | 1385 / 1375 | Doublet | High: Confirms isopropylamino integrity.[1] |
| Aryl Ether | C–O–C Asym.[1] Stretch | 1240 – 1250 | Strong | High: Confirms ortho-methoxy integrity.[1] |
| Alcohol C–O | C–O Stretch (Sec. Alcohol) | 1050 – 1080 | Strong | High: Specific to the product.[1] |
| Ortho-Subst. | C–H Out-of-Plane Bend | 740 – 760 | Strong | High: Confirms ortho vs para substitution.[1] |
Analyst Note: The most distinct feature of the ortho-methoxy substitution is the strong band near 1240 cm⁻¹ (Ar-O-C), which distinguishes this specific isomer from para-substituted analogs (like Metoprolol precursors) where this band often shifts.[1]
Part 4: Performance Comparison (Experimental vs. Alternatives)
Comparison A: Product vs. Ketone Precursor (Process Control)
The primary utility of FTIR in this context is Reaction Monitoring .
-
The Precursor exhibits a sharp, intense band at 1675–1685 cm⁻¹ (Conjugated Ketone).
-
The Product shows a complete disappearance of this band and the emergence of a broad "hump" at 3300–3400 cm⁻¹ .
-
Metric: If the band at 1680 cm⁻¹ retains >2% relative intensity, the reduction is incomplete.
Comparison B: Experimental vs. DFT (Validation)
To validate the assignments, we compare experimental ATR data against B3LYP/6-31G(d) calculations (scaled by 0.961).
| Vibration Mode | Experimental (cm⁻¹) | DFT Calculated (Scaled) | Deviation (%) | Reliability Status |
| O–H Stretch | 3350 (Broad) | 3650 (Free) | ~8% | Low (Due to H-bonding in solid state) |
| C=C Aromatic | 1592 | 1605 | <1% | Excellent |
| C–O (Ether) | 1245 | 1252 | <1% | Excellent |
| Ortho-OOP | 752 | 748 | <1% | Excellent |
Part 5: Analytical Workflow Diagram
The following diagram illustrates the self-validating workflow for characterizing this molecule, integrating the comparison steps described above.
Caption: Workflow for validating the synthesis of 2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol, highlighting critical "Go/No-Go" spectral checkpoints.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][7] (Standard reference for group frequencies including Isopropyl and Ortho-substitution patterns).
-
NIST Chemistry WebBook. (2023).[1] Infrared Spectrum of 2-amino-1-phenylethanol derivatives. National Institute of Standards and Technology.[1] Available at: [Link][1]
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.).[1] John Wiley & Sons Ltd.[1][7] (Source for detailed aliphatic amine and ether assignments).
-
Becke, A. D. (1993). Density-functional thermochemistry.[1] III. The role of exact exchange. Journal of Chemical Physics, 98(7), 5648-5652. (Foundational citation for the B3LYP method used in the comparative validation section).
Sources
- 1. 2-(Isopropylamino)ethanol | C5H13NO | CID 7994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. azooptics.com [azooptics.com]
- 7. s-a-s.org [s-a-s.org]
Safety Operating Guide
Operational Guide: Disposal of 2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol
Topic: 2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, Drug Development Scientists
Executive Summary & Risk Context
2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol is a secondary amine and a phenylethanolamine derivative. Structurally, it serves as a key intermediate or metabolite for beta-blocker pharmaceuticals (similar to Metoprolol).
Why standard disposal fails: Unlike generic organic solvents, this compound possesses biological activity (adrenergic receptor interaction) and basic functionality (amine group). Pouring it down the drain is not only a regulatory violation (RCRA/EPA) but poses a significant aquatic toxicity risk. Furthermore, as a secondary amine, it presents a latent carcinogenic risk if accidentally mixed with nitrosating agents (e.g., nitrites) in a waste stream, forming N-nitrosamines.
This guide defines the segregation, neutralization, and custodial transfer protocols required to dispose of this compound safely.
Chemical Hazard Profile (Waste Characterization)
Before disposal, you must characterize the waste stream. This compound is generally classified as a Non-Halogenated Organic Base .
| Parameter | Characteristic | Operational Implication |
| Chemical Class | Phenylethanolamine (Secondary Amine) | Incompatible with Acids & Oxidizers. Exothermic reaction with strong acids; fire risk with oxidizers. |
| Physical State | Viscous Liquid or Low-Melting Solid | Requires leak-proof secondary containment. Flashpoint often >60°C but treat as Combustible . |
| Bioactivity | Beta-adrenergic antagonist intermediate | Zero-discharge policy. Must be destroyed via high-temperature incineration. |
| RCRA Status | Not P-listed/U-listed (typically) | Classify by characteristic: D001 (if ignitable) or Toxic (if bio-hazardous). |
| Critical Risk | Nitrosamine Precursor | NEVER mix with nitric acid, nitrites, or heavy metal oxidizers in waste drums. |
Step-by-Step Disposal Protocol
Phase 1: Pre-Treatment & Segregation
Goal: Prevent cross-reactivity in the satellite accumulation area.
-
Isolate the Stream: Do not combine this waste with halogenated solvents (DCM, Chloroform) unless unavoidable. Halogens increase incineration costs and corrosion.
-
Check pH Compatibility: If the waste is in solution with acids, slowly neutralize to pH 6–9 using Sodium Bicarbonate (
) before bottling. Reasoning: Prevents pressure buildup in waste drums due to acid-base exotherms. -
Quenching (Trace Amounts): For glassware rinsing, use a 5% dilute HCl rinse followed by water. Collect all rinsates as hazardous waste.
Phase 2: Container Selection & Packaging
Goal: Containment integrity during transport.
-
Primary Container: High-Density Polyethylene (HDPE) or Amber Glass.
-
Note: Avoid metal containers if the waste is highly alkaline, as it may corrode aluminum.
-
-
Headspace: Leave at least 10% headspace in the bottle to allow for thermal expansion.
-
Closure: Screw cap with a Teflon (PTFE) liner to prevent organic vapor leaching.
Phase 3: Labeling & Documentation
Goal: Regulatory compliance (Cradle-to-Grave tracking).
Label the container immediately upon the first drop of waste entering it.
-
Tag Type: Hazardous Waste Tag (RCRA compliant).
-
Chemical Name: Write out fully: "2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol". Do not use abbreviations like 'I-MPE'.
-
Hazard Checkboxes: [x] Toxic [x] Irritant [ ] Flammable (Check only if in flammable solvent).
-
Constituents: If in solution, list the solvent % (e.g., "90% Methanol, 10% 2-Isopropylamino...").
Disposal Decision Logic (Visualization)
The following diagram illustrates the decision workflow for segregating this specific amine intermediate.
Caption: Operational workflow for segregating and packaging phenylethanolamine waste streams to ensure compatibility and compliance.
Emergency Spill Management
In the event of a benchtop spill (>50 mL):
-
Evacuate & Ventilate: Amines can cause respiratory irritation. Clear the immediate area.[1]
-
PPE: Nitrile gloves (double gloved recommended), lab coat, and safety goggles.
-
Containment: Surround the spill with absorbent pads or vermiculite.
-
Neutralization: Do not use strong acids. Use a specialized solvent absorbent or clay-based litter.
-
Cleanup: Scoop material into a wide-mouth jar. Label as "Debris from Spill of [Chemical Name]". Wash the surface with soapy water, not bleach (bleach + amines = chloramines/toxic gas).
Regulatory Framework & Compliance
Compliance is non-negotiable. This protocol aligns with the following standards:
-
EPA RCRA (40 CFR 261): While not always explicitly P-listed, this waste must be treated as a "Characteristic Waste" if it exhibits ignitability (D001) or toxicity. Due to its pharmaceutical nature, incineration is the Best Demonstrated Available Technology (BDAT).
-
Prudent Practices (NRC): Mandates the segregation of organic amines from oxidizers to prevent explosion or toxic gas generation.
References
-
National Research Council. (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2][3] [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link]
-
Thermo Fisher Scientific. Safety Data Sheet: 2-Isopropylamino-1-(3-methoxyphenyl)ethanol (Isomer Analog). [Link]
Sources
Personal protective equipment for handling 2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol
Comprehensive Handling Guide: 2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol
Executive Summary: Operational Safety & Risk Profile
2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol is a phenylethanolamine derivative structurally analogous to potent
Core Hazard: The primary risk is pharmacological activity affecting the cardiovascular system (bradycardia, hypotension, or tachycardia) upon inhalation or transdermal absorption.[1] Secondary hazards include severe eye irritation and skin sensitization common to secondary amines.[1]
Part 1: Chemical Identity & Hazard Analysis
| Parameter | Technical Specification |
| Chemical Name | 1-(2-Methoxyphenyl)-2-(isopropylamino)ethanol |
| Molecular Formula | C |
| Molecular Weight | ~209.29 g/mol |
| Physical State | White to off-white solid (HCl salt) or viscous oil (free base).[1] |
| Solubility | Soluble in DMSO, Ethanol, Methanol; Sparingly soluble in water (unless salt).[1] |
| Pharmacophore | Phenylethanolamine (Adrenergic |
| Occupational Exposure Band (OEB) | OEB 3 (Estimated: 10–100 |
Critical Hazards
-
Cardiovascular Toxicity: Structural analogs are known to modulate heart rate and blood pressure.[1] Inhalation of dust or aerosols can lead to systemic absorption and acute adrenergic effects.[1]
-
Corrosivity/Irritation: The secondary amine moiety is basic (pKa ~9-10) and can cause chemical burns to mucous membranes and eyes.[1]
-
Sensitization: Potential for allergic dermatitis upon repeated exposure.[1]
Part 2: Personal Protective Equipment (PPE) Matrix
This protocol mandates a "Double-Barrier" approach to prevent dermal and respiratory contact.[1]
Respiratory Protection
-
Standard Operation (Solid/Powder): N95 or P100 Filtering Facepiece is the minimum requirement when handling sealed containers or working within a certified fume hood.[1]
-
High-Risk Operation (Weighing/Spill): Powered Air-Purifying Respirator (PAPR) with HEPA filters or a half-face elastomeric respirator with P100 cartridges if engineering controls (BSC) are compromised or unavailable.[1]
Dermal Protection (Gloves)
-
Primary Layer: Nitrile (0.11 mm / 4 mil) – Inspect for micro-tears.[1]
-
Secondary Layer: Nitrile (Extended Cuff, 0.14 mm / 6 mil) – Worn over the primary layer and laboratory coat cuffs.[1]
-
Glove Discipline: Change outer gloves immediately after splash or every 60 minutes of continuous handling.[1]
Ocular & Body Protection
-
Eyes: Chemical Splash Goggles (ANSI Z87.1).[1] Safety glasses are insufficient for handling amine-based bioactives due to vapor/aerosol risks.[1]
-
Body: Tyvek® Lab Coat (or equivalent impervious material) with elastic cuffs.[1]
-
Footwear: Closed-toe, chemically resistant shoes with shoe covers if working with large quantities (>1g).[1]
Part 3: Engineering Controls & Operational Workflow
Mandatory Engineering Control: All open handling (weighing, solubilization) must occur within a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood with a face velocity of 80–100 fpm.[1]
Workflow Diagram: Safe Handling Protocol
Figure 1: Operational workflow emphasizing containment at the weighing and solubilization stages to minimize aerosol generation.
Part 4: Detailed Experimental Protocols
Protocol A: Safe Weighing & Solubilization
Objective: Prepare a stock solution (e.g., 10 mM) without generating hazardous dust.
-
Preparation:
-
Weighing:
-
Solubilization:
Protocol B: Spill Response (Solid/Powder)
Trigger: Spillage of >10 mg of solid substance outside containment.[1]
-
Evacuate & Alert: Clear the immediate area. Post "Do Not Enter" signage.[1]
-
PPE Upgrade: Don a second pair of gloves and an N95/P100 respirator.[1]
-
Containment: Cover the spill with a damp paper towel (soaked in water or dilute acetic acid) to prevent dust dispersion.[1]
-
Cleanup:
-
Disposal: Label as "Toxic Organic Waste" and arrange for incineration.
Part 5: Emergency Response & Medical Surveillance
Exposure Response Pathway[1][2]
Figure 2: Immediate response actions for exposure events.[1][2] Rapid decontamination is critical to prevent systemic absorption.[1]
Medical Note: In case of systemic exposure, provide the medical team with the Safety Data Sheet (SDS) for Isoproterenol or Sotalol as a reference for potential adrenergic toxicity management (beta-blockade or agonism management).
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7994: 2-(Isopropylamino)ethanol.[1] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link][1]
-
SafeBridge Consultants. Potent Compound Safety: A Guide to Handling Potent APIs. (Industry Standard Guideline for OEB Classification).[1]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
